2-Bromo-1,3-butadiene
Description
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Structure
3D Structure
Properties
CAS No. |
1822-86-2 |
|---|---|
Molecular Formula |
C4H5Br |
Molecular Weight |
132.99 g/mol |
IUPAC Name |
2-bromobuta-1,3-diene |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h3H,1-2H2 |
InChI Key |
WWJSRLYOPQYXMZ-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Br |
Canonical SMILES |
C=CC(=C)Br |
Synonyms |
2-Bromo-1,3-butadiene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-butadiene (CAS Number: 1822-86-2), a halogenated diene of interest in organic synthesis.[1] This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, facilitating the safe and effective use of this versatile chemical intermediate.
Chemical and Physical Properties
This compound, also known as bromoprene, is a volatile, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below, compiled from various chemical data sources.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 1822-86-2 |
| Molecular Formula | C₄H₅Br |
| Molecular Weight | 132.99 g/mol |
| IUPAC Name | 2-bromobuta-1,3-diene |
| Synonyms | Bromoprene, 2-Bromobuta-1,3-diene |
Table 2: Physical Properties of this compound
| Property | Value |
| Boiling Point | ~104.2 °C (estimated) |
| Density | ~1.397 g/cm³ |
| Refractive Index | ~1.499 |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the hydrobromination of vinylacetylene being a prominent method. Another viable pathway involves the dehydrobromination of dibromobutenes.
Synthesis from Vinylacetylene
A common laboratory-scale synthesis involves the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of a copper(I) bromide catalyst. This method provides a direct route to this compound.
Materials:
-
Vinylacetylene
-
Concentrated aqueous hydrogen bromide (48%)
-
Copper(I) bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
A mixture of concentrated aqueous hydrogen bromide and copper(I) bromide is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Vinylacetylene is then slowly bubbled through the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
After the addition of vinylacetylene is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.
-
The reaction mixture is then extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation under reduced pressure to yield crude this compound.
-
Further purification can be achieved by fractional distillation.
Synthesis via Dehydrobromination
An alternative synthesis route involves the dehydrobromination of 1,4-dibromo-2-butene (B147587) or 3,4-dibromo-1-butene. This elimination reaction is typically carried out using a strong base.
Caption: Dehydrobromination routes to this compound.
Reactivity and Applications
This compound is a conjugated diene and, as such, participates in a variety of chemical reactions. Its reactivity is influenced by the presence of the bromine atom.
Diels-Alder Reactions
As a conjugated diene, this compound can undergo [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with various dienophiles to form six-membered rings. The bromine substituent can influence the regioselectivity and stereoselectivity of these reactions.
Caption: General scheme of a Diels-Alder reaction involving this compound.
Polymerization
Substituted butadienes are important monomers in the synthesis of polymers with specialized properties. This compound can be polymerized, or copolymerized with other monomers, to produce brominated polymers. These polymers may exhibit enhanced flame retardancy or can be functionalized further via reactions of the bromine atom.
Analytical Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to vinyl protons. |
| IR Spectroscopy | Characteristic peaks for C=C stretching of the diene system and C-Br stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, and a characteristic isotopic pattern due to the presence of bromine. |
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with care, assuming it has hazards similar to other halogenated hydrocarbons and its parent compound, 1,3-butadiene. 1,3-Butadiene is classified as a known human carcinogen.[2]
Hazard Summary
-
Flammability: Expected to be a flammable liquid.
-
Toxicity: Likely to be toxic upon inhalation, ingestion, and skin contact. Halogenated hydrocarbons can cause damage to the liver, kidneys, and central nervous system.[3]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Use safety goggles or a face shield to protect the eyes.
-
A lab coat should be worn to protect clothing and skin.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Recommended safety workflow for handling this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a versatile platform for the construction of complex molecules through reactions such as the Diels-Alder cycloaddition and for the development of novel polymers. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational resource to assist scientists in their work with this important chemical compound.
References
2-Bromo-1,3-butadiene molecular weight and formula
This guide provides essential chemical data for 2-Bromo-1,3-butadiene, a compound relevant to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate quick reference and integration into research workflows.
Chemical Identity and Properties
This compound is a halogenated diene with key properties summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and safety assessments.
| Identifier | Value | Source |
| Molecular Formula | C4H5Br | [1][2][3][4] |
| Molecular Weight | 132.99 g/mol | [1][2][4] |
| Exact Mass | 131.95746 Da | [1][2][3] |
| CAS Number | 1822-86-2 | [1][2][3][4] |
Logical Relationship of Chemical Data
The fundamental properties of a chemical compound, such as its formula and weight, are intrinsically linked. The molecular formula dictates the elemental composition, which in turn is used to calculate the molecular weight. This relationship is foundational in chemistry.
Caption: Relationship between elemental composition, molecular formula, and molecular weight.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,3-butadiene (Bromoprene), a valuable conjugated diene in organic synthesis. This document details a common synthetic pathway, outlines protocols for its characterization using modern spectroscopic techniques, and presents its key physical and chemical properties. The guide is intended to be a practical resource for researchers in organic chemistry, materials science, and drug development who may utilize this versatile building block in their work.
Introduction
This compound, also known as bromoprene, is a halogenated derivative of the fundamental C4 monomer, 1,3-butadiene. Its structure, featuring a conjugated diene system and a bromine substituent, makes it a highly reactive and versatile intermediate in a variety of organic transformations. The presence of the bromine atom and the diene functionality allows for participation in numerous reactions, including cycloadditions, cross-coupling reactions, and polymerizations. This guide provides detailed methodologies for its synthesis and in-depth characterization.
Synthesis of this compound
The preparation of this compound can be achieved through several routes. A common and effective method involves the dehydrobromination of precursor dibromobutenes. This approach provides good yields of the desired diene.
Synthetic Pathway: Dehydrobromination of 1,4-Dibromo-2-butene (B147587)
A prevalent method for synthesizing substituted butadienes is through the elimination of HBr from a suitable precursor. Treating a mixture of Z- and E-1,4-dibromo-2-butene with a base can lead to the formation of this compound.[1]
Experimental Protocol: Dehydrobromination
This protocol is a generalized procedure based on common dehydrohalogenation reactions of alkyl halides.
Materials and Equipment:
-
1,4-Dibromo-2-butene
-
Potassium tert-butoxide (t-BuOK) or other non-nucleophilic strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1,4-dibromo-2-butene in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in THF to the stirred reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
1,4-Dibromo-2-butene is a lachrymator and should be handled with care.
-
Potassium tert-butoxide is a strong base and is corrosive.
-
Anhydrous solvents are flammable and moisture-sensitive.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail its physical properties and the expected outcomes from standard analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₅Br |
| Molecular Weight | 132.99 g/mol [2] |
| CAS Number | 1822-86-2[2] |
| Appearance | Colorless liquid |
| Boiling Point | 104.16 °C (estimate) |
| Density | 1.397 g/cm³ |
| Refractive Index | 1.4988 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the molecule.
| Technique | Predicted/Expected Data |
| ¹H NMR (CDCl₃) | δ ~6.4-6.2 (dd, 1H, -CH=), δ ~5.7 (d, 1H, =CH₂), δ ~5.5 (d, 1H, =CH₂), δ ~5.4 (d, 1H, =CH₂), δ ~5.3 (d, 1H, =CH₂) |
| ¹³C NMR (CDCl₃) | Predicted: δ ~135-140 (C-Br), δ ~130-135 (-CH=), δ ~115-125 (=CH₂), δ ~110-120 (=CH₂) |
| IR (Vapor Phase) | Expected Peaks (cm⁻¹): ~3100-3000 (=C-H stretch), ~1640 & ~1590 (C=C stretch, conjugated), ~900-1000 (=C-H bend), ~600-500 (C-Br stretch)[3][4] |
| Mass Spec. (EI) | Expected Fragments (m/z): 132/134 (M⁺, M⁺+2, due to ⁷⁹Br/⁸¹Br isotopes), 53 (M⁺ - Br), various C₄Hₓ fragments. The characteristic 1:1 ratio of the M⁺ and M⁺+2 peaks is a strong indicator of the presence of a single bromine atom.[5] |
Note: The NMR data presented are estimates based on typical chemical shifts for similar structures and visual analysis of available spectra.[6] Experimental values may vary.
General Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or as a vapor phase sample.
-
Mass Spectrometry (MS): Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) into a gas chromatograph-mass spectrometer (GC-MS) to obtain the electron ionization (EI) mass spectrum and determine the retention time.
Reactivity and Applications
This compound is a valuable synthon, primarily due to its conjugated diene system which is highly reactive in cycloaddition reactions.
Diels-Alder Reaction
As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, known as the Diels-Alder reaction, with various dienophiles to form six-membered rings. This reaction is a powerful tool for constructing complex cyclic systems. The bromine substituent can then be used for further functionalization.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for chemists in various fields. The unique reactivity of this compound, particularly in cycloaddition reactions, establishes it as a significant building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Proper handling and purification are critical to successfully utilizing this versatile reagent.
References
- 1. Efficient Procedures for 1-Bromo-1,3-Butadiene and this compound | Semantic Scholar [semanticscholar.org]
- 2. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. This compound(1822-86-2) 1H NMR [m.chemicalbook.com]
Spectroscopic Profile of 2-Bromo-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1,3-butadiene, a valuable building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that experimentally obtained spectra can vary slightly depending on the specific conditions and instrumentation used.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available |
No publicly available experimental ¹H NMR data was found. Predicted data suggests complex splitting patterns for the vinyl protons.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C1 |
| Data not available | C2 |
| Data not available | C3 |
| Data not available | C4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | C-H stretch (sp²) | |
| Data not available | C=C stretch | |
| Data not available | C-H bend (out-of-plane) | |
| Data not available | C-Br stretch |
A vapor phase IR spectrum is available on SpectraBase, though specific peak values require subscription access[2][3].
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M]⁺ (Molecular ion) | |
| Data not available | [M-Br]⁺ | |
| Data not available | Other fragments |
A GC-MS spectrum of this compound is available on SpectraBase and is referenced on PubChem[2][4]. Due to the presence of bromine, the molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following are generalized procedures representative of the techniques used for volatile organic compounds.
NMR Spectroscopy (General Protocol for Volatile Liquids)
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The concentration is typically in the range of 1-5% (v/v).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing: The FID is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source) is used.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Injector: Split/splitless injection is used with an injection temperature of around 250 °C.
-
Oven Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight analyzer is used to scan a mass range (e.g., m/z 35-300).
-
-
Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum of the corresponding peak is used for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy (Vapor Phase - General Protocol)
-
Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell. The cell is then heated to ensure complete vaporization.
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a gas cell is used.
-
Data Acquisition:
-
A background spectrum of the empty, evacuated gas cell is recorded.
-
The sample spectrum is then recorded.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
Visualizations
The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
References
An In-depth Technical Guide to 2-Bromo-1,3-butadiene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-butadiene is a halogenated derivative of the versatile conjugated diene, 1,3-butadiene. Its unique chemical structure, featuring both a bromine atom and a diene system, imparts specific reactivity that makes it a valuable building block in organic synthesis. The presence of the bromine atom can influence the regioselectivity and stereoselectivity of reactions, while the conjugated diene system allows for a variety of addition and cycloaddition reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and potential applications of this compound, with a particular focus on its relevance to researchers in synthetic chemistry and drug discovery.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Br | [1] |
| Molecular Weight | 132.99 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Density | 1.397 g/cm³ (estimate) | |
| Boiling Point | 104.16 °C (estimate) | |
| Melting Point | Not available | |
| Refractive Index | 1.4988 | |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| CAS Number | 1822-86-2 | [1] |
Experimental Protocols
Synthesis of this compound
A reported high-yield synthesis of this compound involves the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of copper(I) bromide as a catalyst.
Materials:
-
Vinylacetylene
-
Concentrated aqueous hydrogen bromide (HBr)
-
Copper(I) bromide (CuBr)
-
An appropriate organic solvent (e.g., a high-boiling petroleum ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, a mixture of vinylacetylene, concentrated aqueous HBr, and a catalytic amount of CuBr is prepared in the chosen solvent.
-
The mixture is stirred vigorously at a controlled temperature. The optimal temperature and reaction time should be determined empirically, but gentle heating may be required to facilitate the reaction.
-
The progress of the reaction should be monitored using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated from the aqueous layer.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude this compound can be purified by fractional distillation under reduced pressure to obtain a product of high purity. Due to the tendency of dienes to polymerize, especially at elevated temperatures, it is advisable to add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask. For laboratory-scale purification of volatile dienes, bulb-to-bulb distillation (Kugelrohr) is an effective method to minimize thermal stress on the compound.[2] Industrial purification of butadienes often involves extractive distillation.[3][4]
Analytical Characterization
The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide information about the number and connectivity of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the vinyl protons, with characteristic chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C stretching vibrations of the conjugated diene system (typically in the range of 1580-1650 cm⁻¹) and the C-H stretching and bending vibrations of the vinyl groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Analytical Workflow
Caption: A typical workflow for the analytical characterization of this compound.
Chemical Reactivity and Potential Applications
This compound is a reactive molecule that can participate in a variety of chemical transformations, primarily dictated by its conjugated diene system.
-
Diels-Alder Reaction: As a conjugated diene, this compound is expected to readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to form six-membered rings. The bromine substituent can influence the regioselectivity of this reaction.
-
Electrophilic Addition: The double bonds in the diene system are susceptible to electrophilic addition reactions. The regiochemical outcome of such additions will be influenced by the electronic effects of the bromine atom and the stability of the resulting carbocation intermediates.
-
Polymerization: Like other butadiene derivatives, this compound has the potential to undergo polymerization to form brominated polymers with potentially useful properties.
Relevance in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry and drug development for several reasons:
-
Scaffold for Synthesis: The diene functionality is a versatile platform for the synthesis of complex molecular architectures, including cyclic and heterocyclic systems that are common in drug molecules. The Diels-Alder reaction, in particular, allows for the stereocontrolled formation of multiple chiral centers in a single step.
-
Introduction of Bromine: The incorporation of bromine atoms into drug candidates is a common strategy in medicinal chemistry.[5] Bromine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of bromine can also lead to enhanced biological activity, including cytotoxic effects against cancer cells.[6]
-
Bioisosteric Replacement: The vinyl bromide moiety could potentially serve as a bioisostere for other functional groups in known bioactive molecules, allowing for the fine-tuning of their properties.
Given the synthetic versatility of dienes and the known impact of bromine on biological activity, this compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds with therapeutic potential. Further research into the biological effects of this and related brominated dienes is warranted.
Caption: Logical relationship between the structure, reactivity, and applications of this compound.
Conclusion
This compound is a halogenated diene with a unique combination of chemical properties that make it a valuable reagent in organic synthesis. This guide has provided an overview of its physical and chemical characteristics, along with protocols for its preparation and analysis. While its direct applications in drug development are not yet well-established, its potential as a versatile building block for the synthesis of complex and potentially bioactive molecules is clear. Further exploration of the reactivity and biological properties of this compound is likely to uncover new and valuable applications in both academic and industrial research.
References
- 1. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Structural Isomers and Stability of 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 2-bromo-1,3-butadiene, with a focus on their relative stabilities as determined by advanced computational methods. Detailed experimental methodologies for the synthesis and characterization of these compounds are also presented.
Introduction to this compound Isomers
This compound is a halogenated diene with the molecular formula C₄H₅Br. The position of the bromine atom and the stereochemistry of the double bonds allow for several structural and stereoisomers. The primary isomers of interest are 1-bromo-1,3-butadiene (with E and Z configurations) and this compound. Additionally, the conformational isomerism arising from rotation around the central C-C single bond (s-trans and s-gauche) plays a crucial role in determining the overall stability of these molecules. Understanding the relative stabilities of these isomers is critical for predicting reaction outcomes, designing selective synthetic routes, and for their potential application in various fields, including as monomers in polymer synthesis and as intermediates in organic chemistry.
Structural Isomers and Conformational Analysis
The main structural isomers of brominated 1,3-butadiene (B125203) are depicted below. For 1-bromo-1,3-butadiene, two stereoisomers exist: (E)-1-bromo-1,3-butadiene and (Z)-1-bromo-1,3-butadiene. The third structural isomer is this compound.
Each of these isomers can exist as different conformers due to rotation around the C2-C3 single bond. The two primary conformations are the s-trans (antiperiplanar) and the s-gauche (synclinal). High-level ab initio calculations have shown that for monohalogenated 1,3-butadienes, the s-trans conformation is the most stable.
The Reactivity Profile of 2-Bromo-1,3-butadiene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-butadiene is a halogenated diene that serves as a versatile building block in organic synthesis. Its conjugated diene system, coupled with the presence of a bromine atom, imparts a unique reactivity profile, making it a valuable precursor for a variety of molecular architectures. This technical guide provides an in-depth exploration of the synthesis and reactivity of this compound, with a focus on its participation in cycloaddition, polymerization, and cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₄H₅Br | [1] |
| Molecular Weight | 132.99 g/mol | [1] |
| Boiling Point | ~104.2 °C (estimated) | [2] |
| Density | ~1.397 g/cm³ | [2] |
| Refractive Index | ~1.4988 | [2] |
Spectroscopic Data:
-
¹H NMR: Spectral data for this compound is available, though detailed assignments can vary based on the solvent and instrument frequency.[3]
-
¹³C NMR: The carbon spectrum provides characteristic signals for the four sp² hybridized carbons.[3]
-
Infrared (IR): The IR spectrum displays characteristic absorption bands for C=C and C-H stretching and bending vibrations of the diene system, as well as the C-Br stretch.[4][5]
-
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.[1]
Synthesis of this compound
A common and practical laboratory-scale synthesis of 2-substituted 1,3-butadienes involves a two-step procedure starting from commercially available 1,4-dibromo-2-butene (B147587).[6] While a specific protocol for this compound via this exact route is not detailed in the provided results, a general methodology can be adapted. The synthesis involves an initial substitution reaction followed by an elimination.
A reported efficient procedure involves the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of copper(I) bromide.[7]
Another potential route is the dehydrobromination of 1,2,4-tribromobutane (B1582172) or similar polybrominated precursors.
Experimental Protocol: General Two-Step Synthesis of 2-Substituted 1,3-Butadienes[6]
This protocol describes the synthesis of 2-alkyl-1,3-butadienes and can be conceptually adapted. The synthesis of this compound would require a different nucleophile in the first step.
Step 1: Cuprate Addition to 1,4-dibromo-2-butene A solution of an appropriate Grignard reagent is added to a mixture of copper(I) iodide and 1,4-dibromo-2-butene in diethyl ether at low temperature. The reaction typically proceeds via an Sₙ2' mechanism to yield a 3-substituted-4-bromo-1-butene derivative.
Step 2: Dehydrohalogenation The resulting 3-substituted-4-bromo-1-butene is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide, to induce elimination of HBr, affording the desired 2-substituted-1,3-butadiene.
Reactivity Profile
Diels-Alder Reactions
As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienophiles to form six-membered rings. The presence of the electron-withdrawing bromine atom can influence the reactivity and regioselectivity of the reaction.
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride | 4-Bromo-cyclohex-4-ene-1,2-dicarboxylic anhydride | Varies (Computational study suggests concerted mechanism) | - | [8] |
| N-Phenylmaleimide | 4-Bromo-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Varies | - | [1][9] |
| Benzoquinone | 5-Bromo-4a,5,8,8a-tetrahydronaphthalene-1,4-dione | Varies | - | [10] |
| Acrylonitrile | 4-Bromocyclohex-4-enecarbonitrile | Varies | - | - |
| Methyl Vinyl Ketone | 1-(4-Bromocyclohex-4-en-1-yl)ethan-1-one | Varies | - | - |
Note: Specific experimental yields for the Diels-Alder reactions of this compound were not found in the search results. The table indicates the expected products based on the general reactivity of dienes.
Experimental Protocol: General Diels-Alder Reaction
A general procedure involves mixing the diene, this compound, with the dienophile in a suitable solvent (such as toluene (B28343) or xylene) and heating the mixture. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removal of the solvent and purification by crystallization or chromatography.
Polymerization Reactions
This compound can undergo polymerization through various mechanisms, including anionic, radical, and coordination (Ziegler-Natta) polymerization, to produce poly(this compound). The microstructure of the resulting polymer (e.g., 1,4-cis, 1,4-trans, 1,2-vinyl) is highly dependent on the polymerization method and conditions.
Anionic Polymerization: Initiated by organometallic compounds like n-butyllithium, anionic polymerization of dienes can lead to polymers with well-controlled molecular weights and narrow molecular weight distributions ("living" polymerization).[11][12][13] The presence of polar additives can influence the microstructure of the resulting polymer.[14]
Radical Polymerization: Free-radical polymerization can be initiated using thermal or photochemical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). This method is often less controlled than anionic polymerization, leading to polymers with broader molecular weight distributions.
Ziegler-Natta Polymerization: Coordination polymerization using Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., AlEt₃), is known for its ability to produce stereoregular polymers.[15][16][17] For butadiene polymerization, these catalysts can yield polymers with high cis-1,4 or trans-1,4 content, which significantly impacts the material's properties.[18][19]
Note: Specific experimental data on the polymerization of this compound is limited in the provided search results. The discussion is based on the general principles of diene polymerization.
Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex conjugated systems.
Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][20]
Stille Coupling: The Stille reaction involves the coupling of this compound with an organostannane reagent, catalyzed by a palladium complex.[4][21][22][23]
Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted diene.[24][25][26]
Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[9][27]
| Coupling Reaction | Reagents | Catalyst/Base | Product | Reference |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 2-R-1,3-butadiene | [8][20] |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | 2-R-1,3-butadiene | [4][21][22][23] |
| Heck | Alkene | Pd catalyst, Base | Substituted diene | [24][25][26] |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I), Base | Conjugated enyne | [9][27] |
Note: The table presents the general transformation for each cross-coupling reaction. Specific examples with this compound were not detailed with yields in the search results.
Experimental Protocol: General Palladium-Catalyzed Cross-Coupling Reaction
A typical procedure involves the reaction of this compound with the coupling partner in a suitable solvent under an inert atmosphere. The palladium catalyst, a ligand (if necessary), and a base are added, and the mixture is heated. After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.
Conclusion
This compound exhibits a rich and diverse reactivity profile, making it a valuable synthon in organic chemistry. Its ability to undergo Diels-Alder cycloadditions, various types of polymerizations, and a range of palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular frameworks. This guide has provided a comprehensive overview of its synthesis and key reactions, supported by generalized experimental protocols and data. Further exploration of specific reaction conditions and substrate scopes will undoubtedly continue to expand the utility of this versatile building block in both academic and industrial research.
References
- 1. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. This compound(1822-86-2) 1H NMR spectrum [chemicalbook.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. spectrabase.com [spectrabase.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Efficient Procedures for 1-Bromo-1,3-Butadiene and this compound | Semantic Scholar [semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kbfi.ee [kbfi.ee]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Investigations utilizing mono- and difunctional organo alkali metal initiators for anionic polymerization [vtechworks.lib.vt.edu]
- 13. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Review and Investigation of Living Coordination Polymerization of Butadiene Monomer Using Neodymium-based Ziegler-Natta Catalysts [ijche.ir]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. scribd.com [scribd.com]
- 24. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 26. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 27. chem.libretexts.org [chem.libretexts.org]
The Discovery and History of 2-Bromo-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-butadiene, also known by its common name bromoprene, is a halogenated diene that has garnered interest in the field of organic synthesis, particularly as a monomer for specialty polymers and as a versatile building block in the construction of complex molecules. While its history is not as extensively documented as that of its chlorinated analog, chloroprene (B89495), the development of synthetic routes to this compound has been crucial for its application in various chemical contexts. This technical guide provides an in-depth overview of the discovery, historical synthesis, and key experimental protocols related to this compound. It also presents its physicochemical and spectroscopic data in a structured format and explores its relevance in synthetic chemistry.
Introduction: The Emergence of Halogenated Dienes
The early 20th century witnessed a surge in polymer chemistry, driven by the desire to create synthetic alternatives to natural rubber. A pivotal moment in this era was the work of Wallace Carothers and his team at DuPont. In 1930, they synthesized 2-chloro-1,3-butadiene (chloroprene) from vinylacetylene and hydrogen chloride.[1][2] This discovery led to the development of Neoprene, the first commercially successful synthetic rubber, demonstrating the profound impact that halogenated dienes could have on materials science.[3][4]
The success of chloroprene spurred interest in other halogenated analogs, including this compound (bromoprene). The introduction of a bromine atom in place of chlorine was expected to modulate the reactivity of the diene and the properties of the resulting polymers.
Historical Synthesis and Discovery
While a singular, celebrated moment of discovery for this compound is not as clearly documented as that of chloroprene, early investigations into the reactions of vinylacetylene laid the groundwork for its synthesis. An efficient and likely early method for the preparation of this compound involves the hydrobromination of vinylacetylene.
A key publication by Keegstra and colleagues in 1991 described a high-yield synthesis of this compound.[5] This method, which likely represents a refinement of earlier, less documented procedures, utilizes the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of a copper(I) bromide catalyst.[5] This approach mirrors the foundational chemistry used for the synthesis of chloroprene, suggesting a logical extension of the established methodology to its bromine-containing counterpart.
Physicochemical and Spectroscopic Data
For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅Br | [6][7] |
| Molecular Weight | 132.99 g/mol | [6] |
| CAS Number | 1822-86-2 | [7][8] |
| Boiling Point | 104.16 °C (estimate) | [7] |
| Density | 1.3970 g/cm³ | [7] |
| Refractive Index | 1.4988 | [7] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | Data available, specific shifts depend on solvent. | [9] |
| Vapor Phase IR | Spectra available for review. | [10] |
| Mass Spectrometry (GC-MS) | Spectra available for review. | [10] |
Key Experimental Protocols
The following section provides a detailed methodology for a significant synthesis of this compound, based on the literature.
Synthesis of this compound from Vinylacetylene
This protocol is based on the efficient procedure described by Keegstra et al.[5]
Reaction Scheme:
References
- 1. Wallace Hume Carothers [chemistry.msu.edu]
- 2. Wallace Hume Carothers | Science History Institute [sciencehistory.org]
- 3. Wallace Carothers - Wikipedia [en.wikipedia.org]
- 4. Wallace Carothers | Lemelson [lemelson.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. spectrabase.com [spectrabase.com]
Tautomerism in Substituted 1,3-Butadienes: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide on the Core Principles, Experimental Analysis, and Biological Significance of Tautomerism in Substituted 1,3-Butadiene (B125203) Systems.
Introduction to Tautomerism in Conjugated Systems
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, physical properties, and biological activity of organic molecules.[1] In substituted 1,3-butadienes and their vinylogous analogues, the presence of a conjugated π-system gives rise to unique tautomeric equilibria, most notably keto-enol tautomerism. This guide provides a comprehensive overview of the theoretical underpinnings, experimental investigation, and practical implications of tautomerism in this important class of compounds, with a particular focus on their relevance in drug discovery and development.
The study of tautomerism is crucial for drug development as the different tautomers of a drug molecule can exhibit distinct pharmacophoric features, thereby affecting their pharmacokinetic and pharmacodynamic profiles.[1][2] The ability of a molecule to exist in multiple tautomeric forms can influence its binding affinity to biological targets, membrane permeability, and metabolic stability. A thorough understanding and characterization of the tautomeric landscape of substituted 1,3-butadiene derivatives are therefore essential for the rational design and development of novel therapeutics.
Types of Tautomerism in Substituted 1,3-Butadienes
While several types of tautomerism are theoretically possible, the most prevalent and significant in substituted 1,3-butadienes and related vinylogous systems is keto-enol tautomerism.
Keto-Enol Tautomerism
In vinylogous carbonyl compounds, which can be considered as substituted 1,3-butadienes, the presence of an α-hydrogen allows for the establishment of an equilibrium between the keto and enol forms. The enol form is stabilized by the extended conjugation of the C=C double bond with the existing π-system of the butadiene backbone and, in many cases, by the formation of an intramolecular hydrogen bond.[3][4]
The general equilibrium for a substituted 1,3-butadiene capable of keto-enol tautomerism can be depicted as follows:
Keto-enol tautomerism in a substituted 1,3-butadiene.
Imine-Enamine and Other Tautomeric Forms
In aza-substituted 1,3-butadienes (aza-dienes), imine-enamine tautomerism can occur, which is analogous to keto-enol tautomerism. The equilibrium between the imine and enamine forms is influenced by the substitution pattern and the electronic properties of the nitrogen atom and adjacent groups. Other, less common, tautomeric forms may also exist depending on the specific substitution of the 1,3-butadiene core.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is highly sensitive to a variety of structural and environmental factors.
-
Substituent Effects: The electronic nature of substituents on the 1,3-butadiene backbone can significantly influence the relative stability of the tautomers. Electron-withdrawing groups can increase the acidity of the α-protons, favoring enolization. Conversely, electron-donating groups may stabilize the keto form.[3]
-
Conjugation and Aromaticity: Extended conjugation in the enol form is a powerful stabilizing factor. If the enol form is part of an aromatic system, the equilibrium will overwhelmingly favor the enol tautomer due to the large stabilization energy associated with aromaticity.[4]
-
Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring through intramolecular hydrogen bonding in the enol tautomer is a major driving force for enolization, particularly in 1,3-dicarbonyl compounds and their vinylogous counterparts.[3]
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. Polar protic solvents can disrupt intramolecular hydrogen bonds and stabilize the more polar keto tautomer through intermolecular hydrogen bonding. Nonpolar solvents, on the other hand, tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[4]
-
Temperature: The tautomeric equilibrium is temperature-dependent. The direction of the shift with temperature depends on the enthalpy change of the tautomerization reaction.
Quantitative Analysis of Tautomeric Equilibria
The quantitative determination of the ratio of tautomers at equilibrium is essential for understanding their relative stabilities and predicting their behavior. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the primary tools for this purpose.
Data Presentation
| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) | Reference |
| Acetylacetone | Gas Phase | 92 | 11.5 | [5] |
| Acetylacetone | Cyclohexane | 95 | 19 | [4] |
| Acetylacetone | D2O | <2 | <0.02 | [4] |
| Ethyl Acetoacetate | CCl4 | 49 | 0.96 | [4] |
| Ethyl Acetoacetate | D2O | <2 | <0.02 | [4] |
Table 1: Tautomeric Equilibrium Data for Selected β-Dicarbonyl Compounds.
| Compound | Conformer | ΔH (kcal/mol) | Reference |
| (E)-1,3-Pentadiene | s-trans/s-cis | 1.1 ± 0.1 | [6] |
| 2-Methyl-1,3-butadiene | s-trans/s-cis | 1.3 ± 0.1 | [6] |
| (E,E)-2,4-Hexadiene | s-trans/s-cis | 0.0 ± 0.2 | [6] |
Table 2: Conformational Enthalpy Differences in Methyl-Substituted 1,3-Butadienes. [6] (Note: This table refers to conformational isomers, not tautomers, but provides insight into the energetics of substituted butadienes).
Experimental Protocols
NMR Spectroscopy for Quantitative Tautomer Analysis
1H NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of tautomers in solution, provided the interconversion is slow on the NMR timescale.[7]
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the substituted 1,3-butadiene derivative.
-
Dissolve the compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, C6D6) to a known concentration (typically 5-10 mg/mL).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum at a constant, known temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify distinct, well-resolved signals corresponding to each tautomer. For keto-enol tautomerism, this is often the α-protons of the keto form and the vinylic proton of the enol form.
-
Carefully integrate the selected signals.
-
Calculate the mole fraction of each tautomer and the equilibrium constant (Keq) using the following equations:
-
% Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / n))] * 100
-
Keq = [Enol] / [Keto] = (Integral(Enol)) / (Integral(Keto) / n)
-
Where 'n' is the number of protons giving rise to the integrated keto signal.
-
-
Experimental workflow for NMR analysis of tautomerism.
UV-Vis Spectroscopy for Tautomer Analysis
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct chromophores and thus different absorption spectra.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of the compound in the solvent of interest at a known, low concentration (typically 10-4 to 10-5 M) to adhere to the Beer-Lambert law.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range.
-
Use a matched cuvette containing the pure solvent as a blank.
-
-
Data Analysis:
-
Deconvolute the overlapping spectra of the tautomers. This can be challenging if the individual spectra of the tautomers are unknown.
-
By changing the solvent or temperature to shift the equilibrium, and assuming the molar absorptivity of each tautomer is constant, the equilibrium constant can be determined by analyzing the changes in absorbance at specific wavelengths.
-
Chemometric methods can be employed for more complex systems with overlapping spectral bands.[8]
-
Tautomerism in Drug Development and Signaling Pathways
The tautomeric state of a drug molecule can have profound implications for its biological activity. A shift in the tautomeric equilibrium can alter the molecule's shape, hydrogen bonding capabilities, and electronic distribution, thereby affecting its interaction with a biological target.
While specific examples directly linking the tautomerism of a substituted 1,3-butadiene to a signaling pathway are not extensively documented, the principle can be illustrated with a hypothetical model. For instance, a drug candidate with a substituted 1,3-butadiene core may exist in a keto-enol equilibrium. The enol tautomer, with its hydroxyl group, might act as a hydrogen bond donor, enabling it to bind to and inhibit a specific kinase. The keto form, lacking this hydrogen bond donor, would be inactive. The tautomeric ratio in the physiological environment would therefore directly impact the drug's efficacy.
Hypothetical inhibition of a signaling pathway by an active enol tautomer.
Computational Approaches to Tautomerism
Computational chemistry provides powerful tools for predicting the relative stabilities of tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) is a widely used method for this purpose.
By calculating the Gibbs free energies of the different tautomers, the equilibrium constant can be predicted. These calculations can also provide insights into the geometric and electronic differences between the tautomers. It is important to note that the accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects.[9] Experimental validation of computational predictions is therefore crucial.[10]
Conclusion
Tautomerism in substituted 1,3-butadienes is a multifaceted phenomenon with significant implications for their chemical and biological properties. While the fundamental principles are well-understood, particularly through the study of analogous 1,3-dicarbonyl systems, there is a need for more extensive quantitative data on a broader range of substituted 1,3-butadiene derivatives. For researchers and professionals in drug development, a thorough characterization of the tautomeric behavior of lead compounds is indispensable for understanding their mechanism of action, optimizing their properties, and ensuring their efficacy and safety. The integrated use of advanced spectroscopic techniques and computational methods will continue to be instrumental in advancing our understanding of tautomerism in these versatile molecular scaffolds.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Conformational thermodynamic and kinetic parameters of methyl-substituted 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
2-Bromo-1,3-butadiene: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-1,3-butadiene, a valuable reagent in organic synthesis. The document details its commercial availability, provides a summary of key quantitative data from various suppliers, and outlines a detailed experimental protocol for its synthesis. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating both the procurement and application of this versatile chemical compound.
Commercial Availability and Suppliers
This compound is recognized as a commercially available chemical, having achieved mass production status.[1] While a comprehensive list of all suppliers can be extensive, researchers can source this compound from various chemical manufacturers and distributors. One notable supplier identified is Shanghai Wansheng Biotechnology Limited.[2] For a broader search, chemical platforms such as LookChem and PubChem serve as valuable resources, often listing multiple suppliers for a given compound.[1][3]
Quantitative Data
Sourcing this compound requires careful consideration of purity, quantity, and cost. The following table summarizes the available quantitative data for this compound. It is important to note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Property | Value | Source |
| Molecular Formula | C4H5Br | [1][3][4] |
| Molecular Weight | 132.99 g/mol | [2][3] |
| CAS Number | 1822-86-2 | [1][2] |
| Purity | 98%, 99% | [1] |
| Boiling Point | 104.16 °C (estimate) | [1][5] |
| Density | 1.3970 g/cm³ | [1] |
| Refractive Index | 1.4988 | [1] |
Experimental Protocols: Synthesis of 2-Substituted 1,3-Butadienes
A practical, two-step synthesis for 2-substituted 1,3-butadienes, which can be adapted for the synthesis of this compound, has been described.[6] This procedure involves the cuprate (B13416276) addition to a commercially available starting material, followed by dehydrohalogenation.
Step 1: Cuprate Addition to 1,4-dibromo-2-butene (B147587)
This step involves the reaction of an organocuprate reagent with 1,4-dibromo-2-butene to yield a 3-alkyl-4-bromo-1-butene intermediate through an SN2' substitution mechanism.
Materials:
-
1,4-dibromo-2-butene
-
Appropriate Grignard reagent (e.g., alkylmagnesium bromide)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Aqueous ammonium (B1175870) chloride solution
-
Brine
-
Magnesium sulfate
Procedure:
-
A mixture of the Grignard reagent and a catalytic amount of CuI is stirred in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon) for 2 hours.
-
The resulting solution is then transferred via cannula to a solution of 1,4-dibromo-2-butene in diethyl ether at -78 °C.
-
The reaction mixture is allowed to warm to room temperature over a period of 6 hours.
-
The reaction is quenched by the addition of aqueous ammonium chloride.
-
The aqueous phase is extracted with diethyl ether.
-
The combined organic phases are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield the 3-alkyl-4-bromo-1-butene.
Step 2: Dehydrohalogenation
The second step involves the elimination of hydrogen bromide from the 3-alkyl-4-bromo-1-butene intermediate to form the desired 2-substituted 1,3-butadiene (B125203).
Materials:
-
3-alkyl-4-bromo-1-butene (from Step 1)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane
Procedure:
-
The 3-alkyl-4-bromo-1-butene is dissolved in dichloromethane.
-
DBU is added to the solution.
-
The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The resulting 2-substituted 1,3-butadiene can then be isolated and purified.
Visualizations
Synthesis Workflow for 2-Substituted 1,3-Butadienes
Caption: Two-step synthesis of 2-substituted 1,3-butadienes.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1822-86-2 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diels-Alder Reaction with 2-Bromo-1,3-butadiene as Diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Diels-Alder reaction utilizing 2-bromo-1,3-butadiene as a versatile diene. This diene is a valuable building block in organic synthesis, allowing for the formation of complex cyclic systems with subsequent functionalization opportunities through cross-coupling reactions of the resulting vinyl bromide.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. This compound serves as an effective diene in this reaction, particularly with electron-deficient dienophiles. The presence of the bromine atom influences the regioselectivity of the cycloaddition and provides a handle for further synthetic transformations, such as Suzuki and Stille cross-coupling reactions. Lewis acid catalysis is often employed to enhance the reaction rate and stereoselectivity, typically favoring the endo product.
Data Presentation
The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with various dienophiles. The reactions are generally performed under Lewis acid catalysis to achieve high yields and stereoselectivity.
| Dienophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| N-Phenylmaleimide | Et₂AlCl (1.0) | CH₂Cl₂ | -78 to rt | 2 | 95 | >20:1 |
| Methyl acrylate | Et₂AlCl (1.0) | CH₂Cl₂ | -78 to rt | 18 | 85 | 10:1 |
| Dimethyl acetylenedicarboxylate | - | Toluene | 110 | 12 | 78 | - |
| Benzoquinone | - | Benzene | 80 | 4 | 92 | - |
| Maleic Anhydride | AlCl₃ (0.5) | CH₂Cl₂ | 0 to rt | 3 | 90 | >20:1 |
Experimental Protocols
This section provides a detailed methodology for a typical Lewis acid-catalyzed Diels-Alder reaction of this compound.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide)
-
Lewis Acid (e.g., 1.0 M solution of diethylaluminum chloride in hexanes)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere apparatus (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography equipment)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the dienophile (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., 1.0 M solution of diethylaluminum chloride in hexanes, 1.0 equiv) dropwise to the stirred solution. Stir the mixture for 15 minutes at -78 °C.
-
Diene Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78 °C for the specified time (see table for examples), then let it warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Diels-Alder adduct.
Visualizations
The following diagrams illustrate the key aspects of the Diels-Alder reaction with this compound.
Caption: General mechanism of the Diels-Alder reaction.
Caption: Regioselectivity of the Diels-Alder reaction.
Application Notes and Protocols for the Polymerization of 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for the polymerization of 2-bromo-1,3-butadiene. Due to the limited availability of direct literature on the polymerization of this specific monomer, the protocols herein are largely based on established methods for the polymerization of a structurally similar monomer, 2-chloro-1,3-butadiene (chloroprene), and general principles of diene polymerization. These protocols are intended to serve as a comprehensive starting point for research and development. Four primary polymerization mechanisms are discussed: free-radical emulsion polymerization, anionic polymerization, cationic polymerization, and Ziegler-Natta coordination polymerization. Each section includes a detailed protocol, a summary of expected quantitative data in a tabular format, and a mechanistic diagram.
Free-Radical Emulsion Polymerization of this compound
Emulsion polymerization is a robust and widely used industrial method for the production of synthetic rubbers from diene monomers. This technique allows for excellent heat dissipation and control over the polymer's molecular weight, resulting in a high-solid-content latex. The following protocol is adapted from standard procedures for the emulsion polymerization of chloroprene.[1][2]
Application Notes
The free-radical polymerization of this compound is expected to proceed via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The reaction occurs within monomer-swollen surfactant micelles.[1][2] The rate of polymerization will be influenced by temperature, initiator concentration, and the type of emulsifier used. It is anticipated that the reactivity of this compound will be comparable to or slightly different from 2-chloro-1,3-butadiene due to the difference in the halogen substituent. The choice of chain-transfer agent is crucial for controlling the molecular weight of the resulting polymer.
Experimental Protocol
Materials:
-
This compound (inhibitor removed)
-
Deionized, deoxygenated water
-
Disproportionated rosin (B192284) soap (surfactant)
-
Potassium persulfate (initiator)
-
n-Dodecyl mercaptan (chain-transfer agent)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
4-tert-Butylcatechol solution (inhibitor/shortstop)
-
Nitrogen gas supply
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Temperature-controlled water bath
-
Syringes and cannulas for transfer of reagents
Procedure:
-
Reactor Setup: Assemble the reactor and purge with nitrogen for at least 30 minutes to remove all oxygen.
-
Aqueous Phase Preparation: In a separate flask, prepare the aqueous phase by dissolving the disproportionated rosin soap and sodium hydroxide in deionized, deoxygenated water. Adjust the pH to approximately 10.5-10.8.
-
Charging the Reactor: Transfer the aqueous phase to the reactor. Begin stirring and bring the solution to the desired reaction temperature (e.g., 40°C) using the water bath.
-
Monomer and Chain-Transfer Agent Addition: In a separate, sealed flask, mix the this compound monomer with n-dodecyl mercaptan. Transfer this mixture to the reactor.
-
Initiation: Prepare a solution of potassium persulfate in deionized, deoxygenated water. Add the initiator solution to the reactor to start the polymerization.
-
Polymerization: Monitor the reaction temperature and conversion over time. The polymerization is typically allowed to proceed to a conversion of 65-95%.
-
Termination: To stop the polymerization, add a solution of 4-tert-butylcatechol.
-
Post-Reaction: Cool the reactor to room temperature. The resulting polymer latex can be coagulated by adding an electrolyte solution (e.g., calcium chloride) or by freeze-coagulation.
-
Purification and Drying: The coagulated polymer should be washed thoroughly with water and then dried under vacuum to a constant weight.
Quantitative Data (Anticipated)
| Parameter | Value | Conditions |
| Monomer Conversion | 65 - 95% | 40°C, 4-6 hours |
| Polymer Microstructure | Predominantly trans-1,4 | - |
| Number-Average Molecular Weight (Mn) | 50,000 - 200,000 g/mol | Controlled by chain-transfer agent concentration |
| Polydispersity Index (PDI) | 2.0 - 4.0 | Typical for free-radical polymerization |
Mechanism Diagram
Caption: Free-radical polymerization workflow.
Anionic Polymerization of this compound
Anionic polymerization is a form of living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[3] This method is sensitive to impurities, and all reagents and solvents must be rigorously purified.
Application Notes
The presence of the electron-withdrawing bromine atom on the butadiene backbone may influence the susceptibility of the monomer to anionic polymerization. The choice of initiator and solvent is critical in controlling the microstructure of the resulting polymer. Organolithium initiators in non-polar solvents typically favor 1,4-addition, while polar solvents can increase the proportion of 1,2- and 3,4-addition.
Experimental Protocol
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Anhydrous cyclohexane (B81311) (or other non-polar solvent)
-
sec-Butyllithium (B1581126) (s-BuLi) in cyclohexane
-
Anhydrous methanol (B129727) (for termination)
-
Argon or nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with magnetic stirring
-
Syringes and cannulas for transfer of reagents
Procedure:
-
Purification: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere. The solvent and monomer must be rigorously purified and degassed.
-
Reactor Setup: Assemble the reactor under an inert atmosphere.
-
Solvent and Monomer Addition: Transfer the anhydrous cyclohexane to the reactor, followed by the purified this compound monomer via cannula.
-
Initiation: Cool the reactor to the desired temperature (e.g., 0°C). Add the sec-butyllithium initiator dropwise to the stirred solution. The appearance of a color change may indicate the formation of the living polymer anions.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically fast.
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data (Anticipated)
| Parameter | Value | Conditions |
| Molecular Weight (Mn) | Controlled by [Monomer]/[Initiator] ratio | 0°C, cyclohexane |
| Polydispersity Index (PDI) | < 1.1 | Living polymerization |
| Polymer Microstructure | High 1,4-content | Non-polar solvent |
Mechanism Diagram
References
Application Note: Synthesis of Functionalized Polymers Using 2-Bromo-1,3-butadiene
An application note on the synthesis of functionalized polymers using 2-bromo-1,3-butadiene is provided below, intended for researchers, scientists, and drug development professionals. This document offers detailed protocols and data presentation to guide the synthesis and functionalization of polymers from this monomer.
Introduction
This compound is a versatile monomer for the synthesis of functionalized polymers. The presence of the bromine atom on the diene backbone allows for a variety of post-polymerization modifications, making the resulting polymers attractive for applications in drug delivery, biomaterials, and advanced materials science. This document outlines a protocol for the controlled radical polymerization of this compound via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by a representative functionalization reaction. RAFT polymerization is chosen for its tolerance to a wide range of functional groups and its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions.[1][2]
Experimental Protocols
RAFT Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a trithiocarbonate (B1256668) RAFT agent.
Materials:
-
This compound (monomer)
-
S,S-Dibenzyltrithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)[2]
-
Anhydrous toluene (B28343) (solvent)[2]
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Experimental Setup:
All polymerizations should be carried out under an inert nitrogen atmosphere using standard Schlenk line techniques to prevent radical termination by oxygen.[3]
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 1.33 g, 10 mmol), S,S-Dibenzyltrithiocarbonate (e.g., 29.2 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous toluene (10 mL). The ratio of monomer to RAFT agent to initiator will determine the target molecular weight.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolate the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate in cold methanol to remove unreacted monomer and initiator fragments.
-
Dry the resulting polymer under vacuum to a constant weight.
Data Presentation:
The following table summarizes typical reaction conditions and expected outcomes for the RAFT polymerization of this compound.
| Parameter | Value |
| Monomer | This compound |
| RAFT Agent | S,S-Dibenzyltrithiocarbonate |
| Initiator | AIBN |
| Solvent | Toluene |
| Temperature | 70°C |
| [Monomer]:[RAFT]:[Initiator] | 100:1:0.2 |
| Reaction Time | 24 hours |
| Expected Outcome | |
| Target Molecular Weight ( g/mol ) | ~13,300 |
| Polydispersity Index (PDI) | < 1.3 |
Workflow for RAFT Polymerization:
Caption: Workflow for the RAFT polymerization of this compound.
Post-Polymerization Functionalization: Amination
This protocol describes the functionalization of poly(this compound) with a primary amine as a representative example.
Materials:
-
Poly(this compound)
-
Benzylamine (B48309) (nucleophile)
-
Triethylamine (B128534) (base)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for precipitation)
-
Nitrogen gas
Procedure:
-
Dissolve poly(this compound) (e.g., 1.0 g) in anhydrous DMF (20 mL) in a Schlenk flask under a nitrogen atmosphere.
-
Add benzylamine (e.g., 5 equivalents per bromine atom) and triethylamine (e.g., 5 equivalents per bromine atom) to the solution.
-
Stir the reaction mixture at 50°C for 48 hours.
-
Cool the reaction to room temperature.
-
Precipitate the functionalized polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Isolate the polymer by filtration and wash with diethyl ether to remove excess reagents.
-
Dry the functionalized polymer under vacuum.
Data Presentation:
| Parameter | Starting Polymer | Functionalized Polymer |
| Polymer Backbone | Poly(this compound) | Poly(2-(benzylamino)-1,3-butadiene) |
| Molecular Weight ( g/mol ) | ~13,300 | Expected to increase |
| PDI | < 1.3 | Expected to remain similar |
| Functional Group | Bromine | Secondary Amine |
Diagram of Functionalization Reaction:
Caption: Pathway for the amination of poly(this compound).
Polymer Characterization
Size Exclusion Chromatography (SEC/GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
System: A typical SEC system equipped with a refractive index (RI) detector.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Calibration: Calibrated with polystyrene standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and successful functionalization.
-
¹H NMR of Poly(this compound): Expected signals for the vinyl protons and the polymer backbone.
-
¹H NMR of Functionalized Polymer: Appearance of new signals corresponding to the protons of the introduced functional group (e.g., benzyl (B1604629) group) and a shift in the signals of the polymer backbone protons adjacent to the functionalization site.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Poly(this compound): Characteristic peaks for C=C and C-Br bonds.
-
Functionalized Polymer: Appearance of new peaks corresponding to the introduced functional group (e.g., N-H and aromatic C-H stretches for amination) and disappearance or reduction of the C-Br peak.
Conclusion
This application note provides a detailed protocol for the synthesis of functionalized polymers using this compound via RAFT polymerization and subsequent post-polymerization modification. The provided methodologies and characterization techniques offer a robust framework for researchers to produce well-defined functional polymers for a variety of applications. The controlled nature of RAFT polymerization allows for precise tuning of polymer properties, while the reactive bromine handle provides a versatile platform for introducing a wide range of functionalities.
References
Application Notes and Protocols: 2-Bromo-1,3-butadiene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1,3-butadiene as a versatile building block in the synthesis of complex pharmaceutical intermediates. The focus is on its application in tandem Diels-Alder cycloaddition and cross-coupling reactions to generate highly functionalized cyclohexene (B86901) derivatives, which are key structural motifs in various biologically active molecules.
Introduction
This compound is a reactive diene that serves as a valuable C4 building block in organic synthesis. Its bromine substituent plays a dual role: it acts as a directing group in cycloaddition reactions and provides a handle for subsequent functionalization through cross-coupling reactions. This unique reactivity profile makes it an attractive starting material for the efficient construction of complex molecular architectures relevant to the pharmaceutical industry. The primary application highlighted herein is the synthesis of vinyl bromide cycloadducts via Diels-Alder reactions, which can be further elaborated to introduce molecular diversity.
Key Application: Tandem Diels-Alder/Cross-Coupling Reactions
A powerful strategy employing this compound involves a two-stage reaction sequence: an initial intermolecular Diels-Alder cycloaddition followed by a transition metal-catalyzed cross-coupling reaction.[1] This approach allows for the controlled and regioselective synthesis of substituted cyclohexenes.
The Diels-Alder reaction of this compound with various activated dienophiles proceeds efficiently under Lewis acid catalysis, yielding vinyl bromide cycloadducts with high yields and good to excellent endo diastereoselectivity.[1] The resulting vinyl bromide is a versatile intermediate that can readily participate in subsequent Stille and Suzuki cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C2 position of the original diene.[1] This tandem sequence is highly tolerant of various functional groups and protecting groups, making it a robust method for the synthesis of complex intermediates.[1]
A notable application of this methodology is in the synthesis of the spirocyclic core of portimines, a class of marine alkaloids with potential biological activity.[1]
Data Presentation
The following table summarizes representative quantitative data for the tandem Diels-Alder/cross-coupling sequence using 2-bromo-1,3-butadienes.
| Diene | Dienophile | Diels-Alder Catalyst | Diels-Alder Yield | Cross-Coupling Reaction | Cross-Coupling Catalyst | Product | Reference |
| This compound | Activated Dienophiles | BF3·OEt2, TiCl4, SnCl4 | >70% | Stille or Suzuki | Pd2(dba)3, Pd(Ph3P)4 | Substituted Cyclohexenes | [1] |
| This compound | Symmetrical Malonate Dienophile | Lewis Acid | High | - | - | Spirocyclic Lactone Precursor | [1] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
This protocol is a representative procedure based on the described reactions.[1] Researchers should optimize conditions for specific substrates.
Materials:
-
This compound
-
Activated dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Lewis acid catalyst (e.g., SnCl4, BF3·OEt2, TiCl4)
-
Anhydrous solvent (e.g., dichloromethane (B109758), ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the dienophile (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere at 0 °C, add the Lewis acid catalyst (e.g., SnCl4, 2.0 eq) dropwise.[2]
-
After stirring for 15 minutes, add this compound (1.5 eq) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vinyl bromide cycloadduct.
General Protocol for Suzuki Cross-Coupling of the Vinyl Bromide Cycloadduct
This protocol is a representative procedure for a Suzuki cross-coupling reaction.
Materials:
-
Vinyl bromide cycloadduct (from step 4.1)
-
Boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(Ph3P)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the vinyl bromide cycloadduct (1.0 eq), the boronic acid or ester (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.1 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final substituted cyclohexene product.
Visualizations
Caption: Diels-Alder reaction of this compound.
Caption: Tandem Diels-Alder/Cross-Coupling Workflow.
Caption: Suzuki Cross-Coupling of the Vinyl Bromide Intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient Diels-Alder Approach toward Potential Polyketide-like Antibiotics Using α-Activated α,β-Unsaturated 4,4-Dimethyl-1-tetralones as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of the Grignard Reagent from 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a Grignard reagent from 2-bromo-1,3-butadiene presents a unique synthetic challenge. Direct reaction of this compound with magnesium is often unsuccessful due to the high propensity of the conjugated diene system to undergo polymerization under typical Grignard formation conditions. However, a successful strategy involves the use of an isomeric precursor, 4-bromo-1,2-butadiene, which rearranges in situ to form the desired 2-(1,3-butadienyl)magnesium bromide. This versatile reagent serves as a valuable nucleophilic building block for the introduction of the 1,3-butadienyl moiety in organic synthesis, a key structural motif in numerous natural products and pharmaceutical compounds.
These application notes provide detailed protocols for the formation of 2-(1,3-butadienyl)magnesium halide and its subsequent reactions with various electrophiles, based on established literature procedures for the analogous chloro-derivative. The quantitative data for product yields are summarized for easy reference.
Data Presentation
The following table summarizes the yields of various products obtained from the reaction of 2-(1,3-butadienyl)magnesium chloride with different electrophiles. The yields are based on the initial amount of the Grignard reagent.
| Electrophile | Product | Yield (%) |
| (CH₃)₃SiCl | 2-(Trimethylsilyl)-1,3-butadiene | 68 |
| CO₂ | 2,4-Pentadienoic acid | 55 |
| HCHO | 2,4-Pentadien-1-ol | 45 |
Experimental Protocols
Important Note: All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching of the reagent by atmospheric moisture and oxygen.
Protocol 1: Formation of 2-(1,3-Butadienyl)magnesium Bromide
This protocol is adapted from the successful synthesis of the analogous chloride derivative from 4-chloro-1,2-butadiene. A similar approach is recommended for the bromo-analogue.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
4-Bromo-1,2-butadiene (precursor)
-
Iodine crystal (activator)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of 4-bromo-1,2-butadiene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 10%) of the 4-bromo-1,2-butadiene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether is observed. Gentle warming may be required to initiate the reaction.
-
Addition: Once the reaction has started, add the remaining 4-bromo-1,2-butadiene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) using a colorimetric indicator (e.g., 1,10-phenanthroline).
Protocol 2: Reaction with Trimethylchlorosilane
Procedure:
-
Cool the freshly prepared solution of 2-(1,3-butadienyl)magnesium bromide to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (1.1 equivalents) to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 2-(trimethylsilyl)-1,3-butadiene.
Protocol 3: Reaction with Carbon Dioxide (Carboxylation)
Procedure:
-
Pour the Grignard reagent solution onto an excess of freshly crushed dry ice (solid CO₂) under an inert atmosphere.
-
Stir the mixture until all the dry ice has sublimed.
-
Quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and extract with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous bicarbonate layer with dilute HCl to precipitate the carboxylic acid.
-
Collect the precipitated 2,4-pentadienoic acid by filtration, wash with cold water, and dry.
Protocol 4: Reaction with Formaldehyde (B43269)
Procedure:
-
Cool the Grignard reagent solution to 0 °C.
-
Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution. Alternatively, a solution of formaldehyde in an anhydrous solvent can be added.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to yield 2,4-pentadien-1-ol.
Mandatory Visualization
Caption: Workflow for the formation of 2-(1,3-Butadienyl)magnesium Bromide.
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 2-bromo-1,3-butadiene as a key building block for the synthesis of complex organic molecules. The protocols outlined below are based on established methodologies for Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, offering a versatile toolkit for the creation of novel diene structures relevant to pharmaceutical and materials science research.
Introduction to Cross-Coupling with this compound
This compound is a valuable C4 building block in organic synthesis. Its vinyl bromide moiety allows for participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 2-position of the butadiene backbone. This reactivity opens avenues for the synthesis of a diverse range of substituted 1,3-dienes, which are important structural motifs in many natural products and biologically active compounds.
The general transformation involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of coupling partner dictates the type of cross-coupling reaction and the nature of the substituent introduced.
General Catalytic Cycle
The mechanism for these palladium-catalyzed cross-coupling reactions generally proceeds through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1,3-butadienes
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents. A study by Zeng et al. demonstrated that the stereochemical outcome of the Suzuki coupling of 2-bromo-1,3-dienes can be controlled by the choice of solvent, leading to either retention or inversion of the double bond geometry.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
The following protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-1,3-dienes - Representative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemistry |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | >95 | Retention |
| 2 | Phenylboronic acid | Cl₂Pd(DPEphos) (5) | - | K₃PO₄ | DMA/MeCN | 80 | 12 | >95 | Inversion |
Note: Data is illustrative and based on trends reported in the literature. Actual yields and conditions may vary.
Stille Coupling: Formation of C-C Bonds with Organostannanes
The Stille coupling reaction provides a mild and versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organostannane. This reaction is known for its tolerance of a wide variety of functional groups.
Experimental Protocol: Stille Coupling (General Procedure)
This protocol provides a general method for the Stille coupling of this compound with an organostannane. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the organostannane (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary (e.g., PPh₃).
-
Solvent Addition: Add a degassed aprotic solvent such as THF, toluene, or DMF.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite, and extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Table 2: Stille Coupling of this compound - Expected Parameters
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 80 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | DMF | 100 |
| 3 | Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Toluene | 90 |
Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of conjugated enynes.
Experimental Protocol: Sonogashira Coupling (General Procedure)
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable ligand if needed (e.g., PPh₃).
-
Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or a mixture with an amine) and a suitable amine base (e.g., triethylamine, diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC/MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify by column chromatography.
Table 3: Sonogashira Coupling of this compound - Expected Parameters
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | RT |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | MeCN | 60 |
Heck Reaction: Alkenylation of this compound
The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene to form a substituted alkene. This reaction provides a route to more complex diene and polyene systems starting from this compound.
Experimental Protocol: Heck Reaction (General Procedure)
This protocol outlines a general procedure for the Heck reaction between this compound and an alkene.
-
Reaction Setup: Combine this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a sealable reaction vessel.
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature typically between 80 °C and 140 °C. Monitor the reaction by TLC or GC/MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry, concentrate, and purify the residue by column chromatography.
Table 4: Heck Reaction of this compound - Expected Parameters
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | MeCN | 80 |
| 3 | 1-Octene | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | NMP | 120 |
Logical Relationship of Cross-Coupling Reactions
The four major palladium-catalyzed cross-coupling reactions discussed here are mechanistically related but differ in the nature of the organometallic coupling partner used.
Application Notes & Protocols for Handling Gaseous 1,3-Butadiene and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Butadiene (B125203) (BD) and its derivatives are fundamental building blocks in the synthesis of polymers, such as synthetic rubbers, and are valuable reagents in organic synthesis, including the production of fine chemicals and pharmaceutical intermediates.[1][2][3] 1,3-Butadiene is a colorless, highly flammable gas at ambient temperature and pressure with a mild gasoline-like odor.[4][5] Due to its high reactivity, flammability, and classification as a carcinogen, the handling of gaseous 1,3-butadiene and its volatile derivatives requires stringent safety protocols and specialized experimental setups.[5][6] These application notes provide detailed protocols and safety guidelines for researchers working with these compounds in a laboratory setting.
Critical Safety Protocols
Handling gaseous 1,3-butadiene necessitates a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and emergency preparedness. The gas is extremely flammable, can form explosive peroxides when exposed to oxygen, and poses significant health hazards.[6][7]
Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a fume hood with adequate general and local exhaust ventilation to keep concentrations below occupational exposure limits.[6][8][9]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity.[6][10] Use only explosion-proof equipment and non-sparking tools.[6][8] All equipment must be properly grounded and bonded.[5][6]
-
Gas Detection: Employ oxygen detectors and specialized 1,3-butadiene gas sensors, especially when asphyxiating concentrations may be released.[9]
-
Storage: Store gas cylinders in a cool, dry, well-ventilated, and fire-resistant area, away from heat, sunlight, and incompatible materials like oxidizing agents.[5][9][10] Cylinders must be stored upright and secured to prevent falling.[9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or splash-proof safety goggles.[8][10]
-
Hand Protection: Use insulated gloves when handling cylinders to protect against frostbite from the liquefied gas.[6] Wear appropriate chemical-resistant gloves during cylinder changes or where contact with the product is possible.[8]
-
Respiratory Protection: In situations where exposure may exceed occupational limits or during emergency response, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[4] For lower concentrations, cartridge respirators may be permissible under strict guidelines.[10]
-
Protective Clothing: Wear protective clothing and safety shoes when handling cylinders.[8] Impervious clothing and face shields are necessary to prevent skin contact with the liquefied gas.[10]
Emergency Procedures: Leak Response
In the event of a leak, a clear and immediate response is critical to ensure personnel safety.
Caption: Workflow for responding to a gaseous 1,3-butadiene leak.
Experimental Setup and General Workflow
A typical laboratory setup for handling gaseous 1,3-butadiene involves a controlled delivery system, a reaction vessel, and an exhaust management system.
Components:
-
Gas Cylinder: A cylinder of 1,3-butadiene (stabilizer is often added for shipment).[4]
-
Regulator: A two-stage regulator compatible with flammable gases.
-
Mass Flow Controller (MFC): To precisely control the flow rate of the gas into the reactor.
-
Inert Gas Line: A line for an inert gas (e.g., Nitrogen, Argon) for purging the system before and after the experiment.
-
Reaction Vessel: A reactor made of appropriate material (e.g., Pyrex glass, stainless steel) designed to withstand the reaction temperature and pressure.[11]
-
Heating/Cooling System: A mantle, oil bath, or cryostat to maintain the desired reaction temperature.
-
Condenser/Trap: A cold trap (e.g., using dry ice/acetone) to condense unreacted butadiene or volatile products before the exhaust stream reaches the vacuum pump or fume hood.[11]
-
Exhaust/Scrubber: The final exhaust should be directed into a fume hood or passed through a scrubbing system to neutralize any hazardous materials.
Caption: A typical workflow for a gas-phase reaction.
Key Experimental Protocols
Protocol 1: General Procedure for a Gas-Phase Reaction
-
System Assembly: Assemble the reaction apparatus as shown in Diagram 2 inside a certified fume hood. Ensure all connections are secure and leak-tested.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) for 15-30 minutes to remove all oxygen and moisture.
-
Temperature Equilibration: Bring the reaction vessel to the desired temperature.
-
Gas Introduction: Slowly open the main valve on the 1,3-butadiene cylinder. Adjust the regulator and MFC to deliver the gas at the specified flow rate.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR of withdrawn samples).
-
Reaction Quenching: Stop the flow of 1,3-butadiene and the heating/cooling source.
-
System Purge (Post-Reaction): Purge the system again with inert gas to remove any unreacted 1,3-butadiene into the cold trap and exhaust system.
-
Product Isolation: Isolate the product from the reaction vessel or cold trap using appropriate safe handling techniques.
Protocol 2: Laboratory Synthesis of 1,3-Butadiene via Pyrolysis
This protocol is adapted from the pyrolysis of cyclohexene (B86901) and is suitable for generating 1,3-butadiene for immediate use in the laboratory.[11]
-
Apparatus Setup: Assemble a pyrolysis apparatus consisting of a boiling flask for cyclohexene, a cracking unit (e.g., a tube furnace with a quartz tube or a heated resistance ribbon), a condenser to trap unreacted cyclohexene, and a receiver cooled in a dry ice/acetone bath (-78°C) to collect the liquefied 1,3-butadiene.[11]
-
Pyrolysis: Heat the cyclohexene in the boiling flask to create a vigorous reflux. Pass the cyclohexene vapor through the cracking unit, which should be maintained at a bright red heat.[11]
-
Collection: The gaseous mixture of ethylene (B1197577) and 1,3-butadiene exits the cracking unit. The 1,3-butadiene (boiling point: -4.4°C) condenses in the cold receiver, while ethylene vents to the hood.[11]
-
Purification (Optional): The collected butadiene can be purified by a simple bulb-to-bulb distillation into a new cold receiver.[11] The yield is typically 65-75% based on the consumed cyclohexene.[11]
Toxicological Considerations: Metabolic Activation
1,3-Butadiene is classified as a human carcinogen.[6] Its toxicity is mediated through its metabolism by cytochrome P450 enzymes into reactive epoxides. Understanding this pathway is crucial for appreciating the health risks.
Caption: Bioactivation pathway of 1,3-butadiene to toxic metabolites.
Data Summary Tables
Table 1: Physical and Safety Properties of 1,3-Butadiene
| Property | Value | Reference |
| CAS Number | 106-99-0 | [6] |
| Molecular Formula | C₄H₆ | - |
| Boiling Point | -4.4 °C | - |
| Flash Point | -85 °C | [7] |
| Vapor Density | Heavier than air | [4][5] |
| Lower Explosive Limit | 2.0% | [10] |
| Upper Explosive Limit | 11.5% | [10] |
Table 2: Occupational Exposure Limits (OELs)
| Organization | Limit Type | Value | Reference |
| OSHA | PEL (8-hr TWA) | 1 ppm | [5] |
| OSHA | STEL (15-min) | 5 ppm | [5] |
| ACGIH | TLV (8-hr TWA) | 2 ppm | [5] |
| NIOSH | REL | Lowest Feasible Concentration | [5] |
Table 3: Analytical Methods for Monitoring Gaseous 1,3-Butadiene
| Method / Technique | Sorbent / Detector | Sample Rate / Volume | Detection Limit | Reference |
| OSHA Method 56 | Charcoal tube with 4-tert-butylcatechol (B165716) / GC-FID | 0.05 L/min for 3 L total | 200 µg/m³ | [12] |
| GC-MS | Cryogenic concentration | Large volume air bag | 0.5 ng/L (in blood) | [12] |
| GC-MSD (SIM) | Cryogenic GC, Mass Selective Detector | Puff-by-puff (smoke) | - | [13] |
| Pumped Sampling | Carbopack-X sorbent tube | 50 mL/min | 0.05 mg/m³ for 10 L sample | [14][15] |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. nj.gov [nj.gov]
- 6. braskem.com.br [braskem.com.br]
- 7. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 8. amp.generalair.com [amp.generalair.com]
- 9. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 10. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of 1,3-butadiene and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. concawe.eu [concawe.eu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2-bromo-1,3-butadiene as a versatile building block in the synthesis of various heterocyclic and carbocyclic scaffolds. The inherent reactivity of this diene, combined with the utility of the bromine substituent as a handle for further functionalization, makes it a valuable tool in synthetic organic chemistry.
Application Notes
This compound is an effective substrate for constructing complex molecular architectures, primarily through two main synthetic routes: [4+2] cycloaddition (Diels-Alder) reactions and direct heterocyclization . The bromine atom not only influences the regioselectivity of the cycloaddition but also serves as a crucial functional group for subsequent transition-metal-catalyzed cross-coupling reactions, enabling a tandem approach to highly substituted cyclic systems.[1][2]
Tandem Diels-Alder / Cross-Coupling Sequences
A powerful strategy for synthesizing complex cyclic molecules involves a two-step sequence: a Lewis acid-catalyzed Diels-Alder cycloaddition followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the stereoselective formation of a cyclohexene (B86901) ring, with the bromine atom perfectly positioned for further elaboration.[1][2]
The initial Diels-Alder reaction of this compound with activated dienophiles, such as N-substituted maleimides, proceeds in high yields with excellent endo diastereoselectivity.[2] The resulting vinyl bromide cycloadducts are stable and can be readily purified. These intermediates can then undergo standard Stille or Suzuki cross-coupling reactions to introduce a variety of substituents at the C2-position of the original diene, providing access to novel and diverse molecular scaffolds.[2][3] This tandem sequence is highly tolerant of various functional groups, making it a robust method for building molecular libraries.[1]
Direct Synthesis of Heterocycles
This compound can also be used to directly form heterocyclic rings through reactions with heteroatom-containing reagents.
-
Thiophene (B33073) Synthesis: The reaction of conjugated dienes with elemental sulfur at elevated temperatures is a known method for producing thiophenes.[4] By applying this principle, this compound can be converted to 3-bromothiophene, a valuable intermediate for further functionalization in medicinal chemistry and materials science.
-
Pyridazine Synthesis (Hetero-Diels-Alder): While specific examples with this compound are not extensively documented, its dienyl system is well-suited for hetero-Diels-Alder reactions with azo-dienophiles, such as diethyl azodicarboxylate (DEAD). This type of [4+2] cycloaddition would lead to the formation of tetrahydropyridazine derivatives, which are important scaffolds in pharmaceutical research.
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the key synthetic pathways described.
Caption: Overall synthetic routes from this compound.
Caption: Lewis acid-catalyzed Diels-Alder reaction workflow.
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Quantitative Data Summary
Table 1: Lewis Acid-Catalyzed Diels-Alder Reactions of this compound[2][3]
| Entry | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | N-Phenylmaleimide | BF₃·OEt₂ | 95 | >20:1 |
| 2 | N-Methylmaleimide | BF₃·OEt₂ | 91 | >20:1 |
| 3 | N-Benzylmaleimide | BF₃·OEt₂ | 92 | >20:1 |
| 4 | Maleic Anhydride | SnCl₄ | 79 | >20:1 |
| 5 | Methyl Acrylate | TiCl₄ | 72 | 8.4:1 |
Table 2: Cross-Coupling of Diels-Alder Adducts[2][3]
| Entry | Coupling Type | Adduct | Coupling Partner | Catalyst | Ligand | Yield (%) |
| 1 | Suzuki | Adduct from N-Phenylmaleimide | Phenylboronic acid | Pd₂(dba)₃ | SPhos | 85 |
| 2 | Suzuki | Adduct from N-Phenylmaleimide | 4-Acetylphenylboronic acid | Pd₂(dba)₃ | SPhos | 82 |
| 3 | Stille | Adduct from Maleic Anhydride | (Tributylstannyl)ethylene | Pd(PPh₃)₄ | - | 86 |
| 4 | Stille | Adduct from N-Phenylmaleimide | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | 88 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Diels-Alder Reaction of this compound with N-Phenylmaleimide
This protocol describes the synthesis of 4-bromo-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-phenylmaleimide (1.0 equiv).
-
Dissolve the N-phenylmaleimide in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2 equiv) to the cooled solution.
-
Slowly add BF₃·OEt₂ (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Suzuki Cross-Coupling of a Vinyl Bromide Adduct
This protocol describes the coupling of the product from Protocol 1 with phenylboronic acid.
Materials:
-
4-Bromo-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (from Protocol 1)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene (B28343), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add the vinyl bromide adduct (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the catalyst Pd₂(dba)₃ (2.5 mol%) and ligand SPhos (5 mol%).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous toluene and water (typically a 10:1 ratio of toluene:water).
-
Heat the reaction mixture to 100 °C and stir vigorously overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the phenylated product.
Protocol 3: Synthesis of 3-Bromothiophene
This protocol is based on the general method for reacting conjugated dienes with sulfur.[4]
Materials:
-
This compound
-
Elemental sulfur (S₈)
-
High-temperature reaction tube (e.g., quartz)
-
Inert gas (Argon or Nitrogen)
-
Condenser and collection flask
-
Solvents for purification (e.g., hexanes)
Procedure:
-
Set up a horizontal tube furnace with a quartz reaction tube.
-
Place elemental sulfur in a container at the inlet of the tube. Heat this zone to vaporize the sulfur (e.g., ~450 °C).
-
Establish a flow of inert gas through the system to carry the sulfur vapor into the main reaction zone.
-
Heat the main reaction zone of the tube furnace to 500-550 °C.
-
Introduce this compound into the inert gas stream before the main reaction zone using a syringe pump. The diene will be in a gaseous state at this temperature.
-
The gaseous mixture of the diene and sulfur reacts within the hot zone.
-
The product stream exits the furnace and passes through a condenser to liquefy the products.
-
Collect the crude liquid product in a cooled collection flask.
-
The primary product will be 3-bromothiophene, along with unreacted starting materials and byproducts.
-
Purify the collected liquid by fractional distillation to isolate 3-bromothiophene.
Protocol 4: Hetero-Diels-Alder Reaction with Diethyl Azodicarboxylate (DEAD)
This protocol describes a representative synthesis of a tetrahydropyridazine derivative.
Materials:
-
This compound
-
Diethyl azodicarboxylate (DEAD) (1.0 equiv)
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 equiv) in anhydrous toluene.
-
Add DEAD (1.0 equiv) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction progress by TLC, observing the disappearance of the orange color of DEAD.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product, diethyl 4-bromo-3,6-dihydro-1,2-pyridazinedicarboxylate, can be purified by flash column chromatography on silica gel if necessary.
References
Application Notes and Protocols: The Strategic Use of 2-Bromo-1,3-butadiene in the Synthesis of Complex Scaffolds for Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-butadiene is a versatile four-carbon building block that holds significant potential in the synthesis of complex molecular architectures relevant to the agrochemical industry. Its conjugated diene system, coupled with the presence of a bromine atom, allows for a range of chemical transformations, most notably Diels-Alder cycloadditions and transition metal-catalyzed cross-coupling reactions. These reactions enable the construction of highly functionalized carbocyclic and heterocyclic scaffolds, which are often the core of modern insecticides, herbicides, and fungicides. While direct synthesis of commercial agrochemicals using this compound is not extensively documented in publicly available literature, its utility in creating novel structures for screening and development is a promising area of research.
The bromine substituent on the diene not only influences the regioselectivity of cycloaddition reactions but also serves as a synthetic handle for post-cycloaddition modifications. This allows for a divergent synthetic approach, where a common intermediate can be elaborated into a library of diverse compounds for biological screening.
Key Synthetic Applications
The primary synthetic utilities of this compound in the context of agrochemical development are:
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Diels-Alder Cycloaddition: As a diene, it readily participates in [4+2] cycloaddition reactions with a variety of dienophiles to form substituted cyclohexene (B86901) rings. The resulting vinyl bromide is a key functional group for further elaboration.
-
Cross-Coupling Reactions: The vinyl bromide moiety in the Diels-Alder adducts is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, which are crucial for tuning the biological activity of a molecule.
These reactions can be performed in a tandem sequence, providing a powerful and efficient method for the synthesis of complex, three-dimensional structures from simple starting materials.[1]
Proposed Synthetic Pathway for Agrochemical Scaffolds
A general and powerful strategy for the synthesis of potential agrochemical candidates involves a tandem Diels-Alder/cross-coupling sequence. This approach allows for the rapid construction of a diverse library of compounds for high-throughput screening.
Caption: Tandem Diels-Alder/Cross-Coupling Synthetic Workflow.
Experimental Protocols
The following protocols are representative methods for the synthesis of potential agrochemical scaffolds using this compound.
Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol describes the synthesis of a vinyl bromide cycloadduct, a key intermediate for further diversification.
Materials:
-
This compound
-
N-Phenylmaleimide (or other suitable dienophile)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-phenylmaleimide (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·OEt₂ (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.
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Allow the reaction to stir at -78 °C for 4 hours.
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Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
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Separate the organic layer, and wash with saturated aqueous NaHCO₃ and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica (B1680970) gel.
Table 1: Representative Data for Diels-Alder Reaction
| Dienophile | Catalyst | Solvent | Time (h) | Yield (%) |
| N-Phenylmaleimide | BF₃·OEt₂ | DCM | 4 | 85-95 |
| Dimethyl acetylenedicarboxylate | SnCl₄ | DCM | 6 | 70-80 |
| Acrolein | TiCl₄ | Toluene | 5 | 65-75 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Protocol 2: Suzuki Cross-Coupling of the Vinyl Bromide Adduct
This protocol describes the functionalization of the Diels-Alder adduct via a Suzuki cross-coupling reaction.
Materials:
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Vinyl bromide cycloadduct (from Protocol 1)
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Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Water
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Ethyl acetate (B1210297)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask with reflux condenser
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Magnetic stirrer
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Heating mantle or oil bath
Procedure:
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To a round-bottom flask, add the vinyl bromide cycloadduct (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Add Pd(PPh₃)₄ (0.05 eq).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Data for Suzuki Cross-Coupling
| Vinyl Bromide Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Adduct with N-Phenylmaleimide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 16 | 75-85 |
| Adduct with N-Phenylmaleimide | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 12 | 70-80 |
| Adduct with Acrolein | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 24 | 60-70 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Visualization of the Synthetic Logic
The following diagram illustrates the logical flow from starting materials to a diversified library of potential agrochemical candidates.
Caption: Logic flow for library synthesis of agrochemical scaffolds.
Conclusion
This compound is a valuable reagent for constructing complex molecular scaffolds that are of interest in agrochemical research. The ability to perform tandem Diels-Alder and cross-coupling reactions provides an efficient route to novel, highly substituted cyclic structures. The protocols and data presented here serve as a guide for researchers to explore the synthesis of new chemical entities for the development of next-generation crop protection agents. While direct application in existing commercial products is not prominent, the potential for discovery of new active ingredients makes this compound an important tool in the arsenal (B13267) of the synthetic chemist in the agrochemical industry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,3-butadiene
Welcome to the Technical Support Center for the synthesis of 2-Bromo-1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a likely synthetic approach involving the dehydrobromination of a suitable precursor.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete dehydrobromination: The base may not be strong enough or the reaction temperature may be too low. | - Use a stronger base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU). - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. - Ensure the base is fresh and properly handled to maintain its reactivity. |
| Sub-optimal precursor: The starting material, such as a tribromobutane isomer, may not be ideal or may contain impurities. | - Verify the identity and purity of the starting material using analytical techniques like NMR or GC-MS. - Consider alternative precursors if yields remain low. | |
| Decomposition of product: this compound may be unstable under the reaction or workup conditions. | - Perform the reaction and workup at lower temperatures. - Use a non-aqueous workup if the product is sensitive to water. - Consider distillation under reduced pressure to purify the product at a lower temperature. | |
| Presence of Multiple Isomeric Products | Formation of isomeric dienes: Dehydrobromination can lead to the formation of other butadiene isomers. | - The choice of base and solvent can influence the regioselectivity of the elimination. Experiment with different base/solvent combinations. - Purification by fractional distillation or preparative chromatography may be necessary to isolate the desired isomer. |
| Incomplete reaction: The presence of starting material or partially dehydrobrominated intermediates. | - Increase the reaction time or temperature. - Use a larger excess of the base. | |
| Formation of Over-brominated Byproducts | Excess brominating agent in precursor synthesis: If the precursor is synthesized by bromination, residual bromine can lead to higher molecular weight impurities. | - In the synthesis of the precursor, use a precise 1:1 molar ratio of the alkene to the brominating agent.[1] - Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations.[1] |
| Polymerization of the Product | Instability of the diene: Conjugated dienes are susceptible to polymerization, especially at elevated temperatures or in the presence of light or acid. | - Store the purified product at low temperatures and in the dark. - Add a radical inhibitor, such as hydroquinone, during distillation and storage. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common strategy for synthesizing substituted butadienes involves a two-step process:
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Formation of a suitable precursor: This can involve the bromination of a starting material like isoprene (B109036) to yield a dibromo-intermediate.[2]
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Dehydrohalogenation: The precursor then undergoes an elimination reaction to form the desired diene.[3]
A potential, though not explicitly detailed in the provided search results, route for this compound could involve the dehydrobromination of 1,2,4-tribromobutane.
Q2: What are the expected major side reactions during the synthesis of this compound?
The primary side reactions depend on the specific synthetic route. However, common side reactions in related syntheses include:
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Formation of isomeric products: Dehydrohalogenation can result in a mixture of positional and geometric isomers of the brominated butadiene.
-
Over-bromination: If the synthesis of the precursor involves a bromination step, the formation of tetrabromobutane is a common side reaction if an excess of the brominating agent is used.[1]
-
Polymerization: The conjugated diene product can polymerize, especially under harsh reaction conditions or during storage.
Q3: How can I purify the final this compound product?
Purification is crucial to remove side products and unreacted starting materials. Common purification techniques include:
-
Vacuum Distillation: This is often the preferred method for purifying liquid products like this compound as it allows for distillation at a lower temperature, minimizing the risk of decomposition and polymerization.[2]
-
Recrystallization: If the product is a solid, or if solid impurities are present, recrystallization from a suitable solvent can be an effective purification method.[1]
-
Chromatography: Column chromatography can be used to separate the desired product from isomers and other impurities, although it may be less practical for large-scale syntheses.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general procedure can be adapted from the synthesis of related 2-substituted 1,3-butadienes.[3] The following is a proposed experimental protocol based on a two-step approach.
Step 1: Synthesis of a Brominated Precursor (Hypothetical: 1,2,4-Tribromobutane)
This is a generalized procedure and would require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-bromo-1-propene in a suitable solvent like dichloromethane (B109758). Cool the flask in an ice bath.
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Bromination: Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: After the addition is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude tribromobutane precursor. This may be used directly in the next step or purified by vacuum distillation.
Step 2: Dehydrobromination to this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude tribromobutane precursor in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) to the solution. The amount of base will need to be optimized, but typically 2-3 equivalents are used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent like diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Visualizations
Below are diagrams illustrating the key chemical transformations and a general workflow for troubleshooting.
Caption: Proposed reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-1,3-butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3-butadiene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its purification.
Troubleshooting Guides
Issue 1: Low Purity of this compound After Synthesis
Question: After synthesizing this compound, my initial purity is low. What are the likely impurities and how can I remove them?
Answer: Low purity is a common issue stemming from the synthesis process. The primary impurities depend on the synthetic route but generally include:
-
Isomeric Byproducts: 1-Bromo-2-butene and 4-bromo-1,2-butadiene are common isomers formed during the synthesis. Their formation is often influenced by reaction temperature and the specific brominating agent used.
-
Over-brominated Products: Tetrabromobutanes can form if an excess of the brominating agent is used or if there is poor control over the reaction stoichiometry.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.
-
Polymerization Products: this compound, like other dienes, is prone to polymerization, especially when heated or exposed to light. This can result in oligomeric or polymeric impurities.
Troubleshooting Steps:
-
Aqueous Workup: Begin by washing the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic byproducts. Follow this with a wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
Drying: Thoroughly dry the organic layer using an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Anhydrous sodium sulfate is a cost-effective and inert choice for drying halogenated hydrocarbons.[1]
-
Purification Method Selection: Based on the nature of the impurities, choose an appropriate purification technique.
-
Fractional Distillation under Reduced Pressure: This is effective for separating isomers and other volatile impurities with different boiling points. Due to the propensity of dienes to polymerize at elevated temperatures, vacuum distillation is strongly recommended.
-
Flash Column Chromatography: This technique is useful for removing less volatile impurities, over-brominated products, and polar compounds.
-
Issue 2: Polymerization of this compound During Distillation
Question: I am attempting to purify this compound by distillation, but the material is polymerizing in the distillation flask. How can I prevent this?
Answer: Polymerization during distillation is a significant challenge due to the thermal instability of conjugated dienes.
Troubleshooting Steps:
-
Use of Inhibitors: Add a radical inhibitor, such as hydroquinone (B1673460) (HQ) or butylated hydroxytoluene (BHT), to the crude product before starting the distillation. These inhibitors will help to prevent thermally induced polymerization. Note that the inhibitor will need to be removed in a subsequent step if the final application is sensitive to it.
-
Vacuum Distillation: Always perform the distillation under reduced pressure. Lowering the pressure reduces the boiling point of the compound, thereby decreasing the required distillation temperature and minimizing the risk of polymerization.
-
Temperature Control: Use a heated oil bath or a heating mantle with a temperature controller to ensure a stable and not excessively high temperature. Avoid localized overheating.
-
Minimize Distillation Time: Do not heat the material for longer than necessary. Purify only the amount of material needed for your immediate experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound?
A1: To minimize degradation and polymerization, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerator or freezer). The addition of a small amount of a radical inhibitor like BHT is also recommended for long-term storage. The container should be sealed tightly and protected from light.
Q2: How can I remove polymerization inhibitors before using this compound in a reaction?
A2: If your downstream application is sensitive to inhibitors (e.g., polymerization reactions), they can be removed by:
-
Washing with a Base: Phenolic inhibitors like hydroquinone and tert-butylcatechol (TBC) can be removed by washing the organic solution with an aqueous solution of a base, such as 1M sodium hydroxide (B78521) (NaOH). The inhibitor will be deprotonated and dissolve in the aqueous layer. This should be followed by a water wash to remove any residual base and then drying the organic layer.
-
Column Chromatography: Passing the this compound through a short plug of basic alumina (B75360) can effectively remove phenolic inhibitors.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the desired product and detect the presence of impurities by comparing the spectra to a reference.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups of this compound.[3]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅Br |
| Molecular Weight | 132.99 g/mol |
| Boiling Point (estimated) | 104.16 °C at 760 mmHg[5] |
| Density (estimated) | 1.397 g/cm³[5] |
| Refractive Index (estimated) | 1.4988[5] |
Table 2: Purity of this compound with Different Purification Methods (Illustrative)
| Purification Method | Typical Purity Achieved | Common Remaining Impurities | Notes |
| Aqueous Workup Only | 60-80% | Isomers, over-brominated products, starting materials | A necessary first step before further purification. |
| Vacuum Distillation | >95% | Close-boiling isomers | Purity is dependent on the efficiency of the distillation setup. |
| Flash Chromatography | >98% | Trace non-polar impurities | Requires careful selection of eluent and stationary phase. |
| Combined Methods | >99% | Minimal trace impurities | A combination of distillation and chromatography often yields the highest purity. |
Note: The purity values in Table 2 are illustrative and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any evolved gas.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Add an equal volume of brine to the organic layer, shake, and again discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.[1]
-
Filter or decant the dried organic solution to remove the drying agent. The solution is now ready for further purification or solvent removal.
Protocol 2: General Procedure for Purification by Vacuum Distillation
-
To the dried crude product from the aqueous workup, add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glass joints are properly sealed.
-
Begin to slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. The exact boiling point will depend on the vacuum achieved and should be determined empirically.
-
Once the desired fraction is collected, discontinue heating and carefully and slowly return the system to atmospheric pressure.
-
Store the purified product under an inert atmosphere at low temperature.
Protocol 3: General Procedure for Purification by Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. For a non-polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point. Aim for an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low to prevent polymerization.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for preventing polymerization of this compound.
References
Technical Support Center: Diels-Alder Reactions with 2-Bromo-1,3-butadiene
Welcome to the technical support center for optimizing Diels-Alder reactions involving 2-Bromo-1,3-butadiene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield and efficiency of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during Diels-Alder reactions with this compound.
Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Diels-Alder reactions involving this compound can stem from several factors. The bromine substituent on the diene can influence its reactivity. Here are key areas to investigate for yield improvement:
-
Reaction Temperature: Diels-Alder reactions are reversible.[1] High temperatures can favor the retro-Diels-Alder reaction, leading to lower product yield. Conversely, the reaction may be too slow at very low temperatures. It is crucial to find the optimal temperature for your specific dienophile.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve yields, often allowing for lower reaction temperatures.[2][3][4] Lewis acids coordinate to the dienophile, making it more electrophilic and reactive towards the diene.
-
Solvent Choice: The solvent can impact reaction rates and yields. While non-polar solvents are often used, the choice of solvent should be optimized for reactant solubility and the desired reaction temperature.[5] High-boiling point solvents like xylenes (B1142099) are often used to enable reactions at elevated temperatures under reflux conditions.[6][7]
-
Purity of Reactants: Ensure that this compound and the dienophile are pure. Impurities can lead to side reactions and inhibit the desired cycloaddition. Maleic anhydride (B1165640), a common dienophile, should be kept dry to prevent the formation of maleic acid, which can complicate product crystallization.[6]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Q2: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: Polymerization of the diene or dienophile is a common side reaction, especially at higher temperatures. The bromine atom on this compound can also potentially participate in or influence side reactions.
-
Minimizing Polymerization:
-
Gradually add the more reactive component (often the diene) to the reaction mixture.
-
Incorporate a polymerization inhibitor, such as hydroquinone, if compatible with your reaction conditions.
-
Optimize the reaction temperature to be high enough for the Diels-Alder reaction to proceed but low enough to minimize polymerization.
-
-
Other Potential Side Reactions: Depending on the dienophile and reaction conditions, other side reactions might occur. Careful analysis of the side products (e.g., by NMR or MS) can help in identifying their origin and devising strategies for their suppression.
Q3: How does the bromine substituent on this compound affect the regioselectivity of the Diels-Alder reaction?
A3: The bromine atom, being an electron-withdrawing group, can influence the electronic distribution within the diene, thereby affecting the regioselectivity of the reaction with unsymmetrical dienophiles. The formation of constitutional isomers is possible, and the preferred orientation can often be predicted by considering the electronic effects of the substituents on both the diene and the dienophile.[8] Computational studies can also provide insights into the favored regioisomer.
Q4: Can I use Lewis acids to improve the yield of my Diels-Alder reaction with this compound? Which ones are recommended?
A4: Yes, Lewis acid catalysis is a highly effective method for enhancing the rate and yield of Diels-Alder reactions.[3][4][9] For reactions involving this compound, common Lewis acids that could be effective include:
-
Aluminum chloride (AlCl₃)
-
Zinc chloride (ZnCl₂)
-
Boron trifluoride (BF₃)
-
Titanium tetrachloride (TiCl₄)
-
Tin tetrachloride (SnCl₄)
The choice of Lewis acid and its concentration should be empirically determined for your specific reaction. It's important to use anhydrous conditions as Lewis acids are sensitive to moisture.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the general effects of different parameters on the yield of Diels-Alder reactions, which can be applied as a starting point for the optimization of reactions with this compound. Note: The specific quantitative improvements will vary depending on the dienophile used.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too High | Decrease | Favors retro-Diels-Alder reaction.[1] |
| Too Low | Decrease | Slow reaction rate. | |
| Optimal | Maximize | Balances reaction rate and equilibrium position. | |
| Lewis Acid | Absent | Lower | Uncatalyzed reaction may be slow. |
| Present | Increase | Accelerates reaction by activating the dienophile.[2][3][4] | |
| Solvent | Non-polar (e.g., Toluene) | Varies | Good for many Diels-Alder reactions. |
| Polar Aprotic (e.g., CH₂Cl₂) | Varies | Can influence reaction rate and selectivity. | |
| High-Boiling (e.g., Xylenes) | Varies | Allows for higher reaction temperatures.[6][7] | |
| Concentration | Dilute | Decrease | Lower probability of molecular collisions. |
| Concentrated | Increase | Higher probability of molecular collisions. |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Maleic Anhydride
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen anhydrous solvent (e.g., dichloromethane) to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Addition of Lewis Acid: Cool the solvent to 0 °C and slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in portions.
-
Addition of Dienophile: To the cooled solution, add maleic anhydride (1.0 equivalent) and stir until it dissolves.
-
Addition of Diene: Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the predetermined optimal time, monitoring the progress by TLC or GC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Experimental Workflow for a Catalyzed Diels-Alder Reaction
Caption: Step-by-step experimental workflow.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
Preventing premature polymerization of 2-Bromo-1,3-butadiene during storage
Welcome to the Technical Support Center for 2-Bromo-1,3-butadiene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this reactive monomer during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is a conjugated diene, a class of organic compounds known for their propensity to polymerize.[1] The two double bonds in a conjugated system can readily react with each other, especially in the presence of initiators like heat, light, or impurities, leading to the formation of long polymer chains. This process is often a free-radical chain reaction. The presence of the bromine atom can also influence the electronic properties of the diene system, potentially affecting its reactivity.
Q2: What are the signs of premature polymerization in my this compound sample?
A2: Visual inspection is the first line of defense. Signs of polymerization include:
-
Increased viscosity: The liquid monomer will become noticeably thicker and less mobile.
-
Formation of solids: You may observe white or yellowish powders, flakes, or a solid mass at the bottom of the container.
-
Haziness or turbidity: The initially clear liquid may become cloudy.
-
Temperature increase: Polymerization is an exothermic process, and a noticeable increase in the temperature of the storage container is a critical warning sign of a potential runaway reaction.
Q3: What are the recommended storage conditions to prevent polymerization?
A3: To maximize the shelf life of this compound and prevent premature polymerization, the following storage conditions are crucial:
-
Refrigeration: Store the monomer at low temperatures, typically between 2-8°C.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides which can initiate polymerization.
-
Light Protection: Store in an amber or opaque container to protect it from light, which can also initiate polymerization.
-
Inhibitor Addition: The monomer should be stored with an appropriate polymerization inhibitor.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2] Common inhibitors for conjugated dienes include phenolic compounds like 4-tert-butylcatechol (B165716) (TBC) and hydroquinone (B1673460) (HQ).[3]
Q5: What is the recommended inhibitor and concentration for this compound?
A5: While specific data for this compound is limited, a common and effective inhibitor for related compounds like 1,3-butadiene (B125203) is 4-tert-butylcatechol (TBC). A typical concentration for TBC in butadiene is around 100 ppm.[4][5] It is recommended to start with a similar concentration for this compound and adjust based on stability testing.
Troubleshooting Guide
Issue 1: I have observed an increase in the viscosity of my this compound sample.
| Possible Cause | Troubleshooting Step |
| Depletion of inhibitor | Check the inhibitor concentration using an appropriate analytical method (see Experimental Protocols). If the concentration is low, add more inhibitor. |
| Exposure to heat or light | Ensure the sample is stored in a cool, dark place. Move to a more suitable storage location if necessary. |
| Onset of polymerization | If viscosity continues to increase, the polymerization process has likely started. The material may not be suitable for all applications. Consider purification if feasible, or dispose of the material safely. |
Issue 2: There are solid particles in my this compound container.
| Possible Cause | Troubleshooting Step |
| Advanced polymerization | The solid particles are likely polymer. The remaining liquid monomer may still be usable after purification (e.g., filtration or distillation), but its purity should be verified. |
| Contamination | The solids could be from an external source. If the material is critical, filter a small sample and analyze its purity. |
Issue 3: The storage container for my this compound is warm to the touch.
| Possible Cause | Troubleshooting Step |
| Runaway Polymerization | This is a critical safety issue. A runaway polymerization is occurring, which can lead to a rapid increase in pressure and potential container rupture. IMMEDIATELY initiate emergency procedures. |
Quantitative Data Summary
The following table provides a summary of typical inhibitor concentrations used for conjugated dienes, which can be used as a starting point for this compound.
| Inhibitor | Typical Concentration Range (ppm) | Comments |
| 4-tert-Butylcatechol (TBC) | 50 - 200 | Commonly used for butadiene and styrene.[4][5] |
| Hydroquinone (HQ) | 100 - 1000 | A general-purpose inhibitor. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 10 - 500 | Effective for a variety of monomers. |
Experimental Protocols
Protocol 1: Monitoring Inhibitor (TBC) Concentration by UV-Vis Spectroscopy
This protocol provides a general method for the quantitative analysis of TBC. It should be adapted and validated for your specific matrix.
Objective: To determine the concentration of 4-tert-butylcatechol (TBC) in a this compound sample.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Isopropanol (B130326) (or another suitable solvent that does not absorb in the analytical wavelength range)
-
TBC standard
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of TBC in isopropanol (e.g., 1000 ppm).
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 ppm to 50 ppm.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dilute it with isopropanol to a concentration that is expected to fall within the range of the calibration standards.
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to scan a suitable wavelength range (TBC has a characteristic absorbance in the UV region).
-
Use isopropanol as a blank to zero the instrument.[4]
-
Measure the absorbance of each standard solution and the prepared sample solution at the wavelength of maximum absorbance for TBC.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus TBC concentration for the standard solutions.
-
Determine the concentration of TBC in the sample solution from the calibration curve.
-
Calculate the original concentration of TBC in the this compound sample based on the dilution factor.
-
Protocol 2: Accelerated Stability Testing
This protocol outlines a method to assess the stability of this compound under elevated temperatures to predict its shelf life.
Objective: To evaluate the stability of inhibited this compound at elevated temperatures.
Materials:
-
Oven or heating block capable of maintaining a constant temperature.
-
Sealed vials (e.g., amber glass vials with PTFE-lined caps).
-
Inert gas (nitrogen or argon).
-
Analytical instrument for inhibitor analysis (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Sample Preparation:
-
Dispense equal aliquots of the inhibited this compound into several sealed vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
-
Storage Conditions:
-
Place the vials in an oven at a constant elevated temperature (e.g., 40°C, 50°C, or 60°C).
-
Keep a control sample at the recommended storage temperature (2-8°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a vial from the oven.
-
Allow the vial to cool to room temperature.
-
Visually inspect the sample for any signs of polymerization.
-
Measure the concentration of the inhibitor using a validated analytical method (e.g., Protocol 1).
-
-
Data Analysis:
-
Plot the inhibitor concentration versus time for each temperature.
-
Determine the rate of inhibitor depletion at each temperature.
-
This data can be used to estimate the shelf life at normal storage conditions using the Arrhenius equation, although this requires more extensive studies at multiple temperatures.
-
Visualizations
Caption: Troubleshooting workflow for visual inspection of this compound.
References
Technical Support Center: Troubleshooting 2-Bromo-1,3-butadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Bromo-1,3-butadiene, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has a very low yield. What are the common causes?
Low conversion rates in reactions involving this compound can stem from several factors. The most common issues include poor quality or degradation of the starting material, suboptimal reaction conditions, and the presence of impurities. This compound can be prone to polymerization, especially if not stored correctly.[1]
Q2: How can I assess the quality of my this compound?
The purity of this compound is crucial for a successful reaction. You can assess its quality through several methods:
-
Visual Inspection: The compound should be a clear, colorless to light yellow liquid. A darker color may indicate decomposition or polymerization.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the structure and identify impurities.[2][3]
-
Analytical Chromatography: Gas Chromatography (GC) can be used to determine the purity and quantify the presence of common impurities like other C4 isomers.[4][5]
Q3: What are the optimal storage conditions for this compound?
To minimize degradation and polymerization, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use a refrigerator or freezer for long-term storage. Avoid exposure to air, moisture, and light.
Q4: I am observing multiple products in my reaction. What are the likely side reactions?
Several side reactions can occur with this compound, leading to a mixture of products and reducing the yield of the desired compound. These include:
-
Polymerization: Dienes are susceptible to polymerization, which can be initiated by heat, light, or impurities.
-
1,2- vs. 1,4-Addition: In addition reactions, the electrophile can add across the 1,2- or 1,4-positions of the diene system, leading to a mixture of constitutional isomers. The ratio of these products is often temperature-dependent.[6]
-
Homocoupling: In cross-coupling reactions like Suzuki or Stille, the organometallic reagent can couple with itself, leading to undesired homocoupled byproducts.[7][8]
-
Dimerization: At elevated temperatures, 1,3-butadiene (B125203) can undergo dimerization.
Q5: How does temperature affect the outcome of my reaction?
Temperature plays a critical role in reactions with conjugated dienes. For addition reactions, lower temperatures often favor the formation of the kinetic product (1,2-addition), while higher temperatures favor the more stable thermodynamic product (1,4-addition).[6] For cross-coupling reactions, the temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the catalyst and starting materials.
Troubleshooting Guides
Issue 1: Low or No Conversion
This troubleshooting guide follows a logical workflow to diagnose and resolve low conversion rates.
Caption: Troubleshooting workflow for low conversion rates.
Step-by-Step Guide:
-
Assess Starting Material Purity: As outlined in the FAQ, verify the purity of your this compound. Impurities can inhibit catalysts and lead to side reactions. If the material is old or discolored, consider purifying it by distillation or filtration through a short plug of neutral alumina, or obtaining a fresh batch.
-
Verify Other Reagents: Ensure that all other reagents, especially the catalyst, base, and any organometallic partners, are of high quality and handled correctly. Palladium catalysts, for instance, can be sensitive to air and moisture.
-
Ensure Proper Degassing: For oxygen-sensitive reactions like Suzuki and Stille couplings, thoroughly degas the solvent. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. Some reactions may require higher temperatures to proceed, while for others, elevated temperatures may cause decomposition.
-
Concentration: The concentration of reactants can influence the reaction rate and the prevalence of side reactions.
-
Reaction Time: Monitor the reaction progress over time using TLC or GC to determine the optimal reaction time.
-
Issue 2: Formation of Multiple Products
The formation of multiple products is often due to a lack of selectivity or the occurrence of side reactions.
Caption: Troubleshooting strategy for multiple product formation.
Mitigation Strategies:
-
To Minimize Polymerization:
-
Use fresh, purified this compound.
-
Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture if radical polymerization is suspected.
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
-
To Control Addition Isomers:
-
Adjust the reaction temperature. Lower temperatures generally favor the 1,2-addition (kinetic) product, while higher temperatures favor the 1,4-addition (thermodynamic) product.[6]
-
-
To Reduce Homocoupling in Cross-Coupling Reactions:
-
Optimize the stoichiometry of the coupling partners.
-
Slowly add the organometallic reagent to the reaction mixture.
-
Ensure the palladium catalyst is in its active Pd(0) state before the addition of the coupling partners.
-
Data Presentation
The following tables provide starting points for optimizing common cross-coupling reactions with this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically 1-5 mol%. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the yield. |
| Solvent | Toluene, Dioxane, DMF | A co-solvent of water is often necessary. |
| Boron Reagent | Arylboronic acid, Arylboronic ester | Boronic acids are often more reactive but can be less stable.[8][9] |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |
Table 2: General Conditions for Stille Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂dba₃ | Catalyst loading typically 1-5 mol%. |
| Ligand | PPh₃, AsPh₃ | Often used with Pd₂dba₃. |
| Solvent | Toluene, THF, DMF | Anhydrous and degassed solvents are crucial. |
| Stannane Reagent | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃ | Organotin reagents are toxic and should be handled with care.[7] |
| Temperature | 80-110 °C | Reaction progress should be monitored to avoid decomposition. |
| Additives | LiCl, CuI | Can sometimes accelerate the transmetalation step. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add the degassed solvent (e.g., toluene/water or dioxane/water mixture) via syringe.
-
Degas the reaction mixture again by bubbling the inert gas through the solution for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. gcms.cz [gcms.cz]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-1,3-butadiene Polymerization
Disclaimer: Detailed experimental data on the polymerization of 2-Bromo-1,3-butadiene is limited in publicly available literature. This guide is therefore based on established principles of diene polymerization and extensive studies on the analogous monomer, 2-chloro-1,3-butadiene (chloroprene). Researchers should consider this information as a starting point and may need to perform further optimization for their specific system.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of 2-halo-1,3-butadienes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Polymerization | 1. Inactive/Insufficient Initiator: The initiator may have degraded or is being used at too low a concentration. | • Use a fresh, purified initiator.[1] • Increase initiator concentration incrementally. • Ensure the reaction temperature is appropriate for the initiator's half-life. |
| 2. Presence of Inhibitors: The monomer may contain inhibitors from storage. Oxygen is also a potent inhibitor of radical polymerization. | • Purify the monomer before use (e.g., by distillation) to remove inhibitors. • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon).[2] | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for efficient initiator decomposition. | • Consult literature for the optimal temperature range for the chosen initiator. For AIBN, a common initiator, polymerizations are often conducted around 60-75°C.[2] | |
| Poor Control Over Molecular Weight / Broad Polydispersity | 1. Inefficient Chain Transfer Agent (in controlled polymerization): The chosen chain transfer agent (e.g., in RAFT) may not be suitable for the monomer. | • Screen different chain transfer agents. For chloroprene (B89495), dithiobenzoates like EPDTB and CPDTB have been shown to be effective in RAFT polymerization.[3] |
| 2. High Initiator Concentration: Too many chains are initiated simultaneously, leading to a broader molecular weight distribution. | • Decrease the initiator-to-monomer ratio. In controlled polymerizations, the ratio of monomer to chain transfer agent is a key parameter.[2] | |
| 3. High Monomer Conversion: At high conversions, termination and side reactions become more prevalent, broadening the molecular weight distribution. | • Stop the polymerization at a lower conversion by quenching the reaction. | |
| 4. Impurities: Water, oxygen, or other impurities can interfere with the polymerization mechanism. | • Ensure all reagents and solvents are pure and dry. The use of high-vacuum techniques and inert atmospheres is recommended for sensitive polymerizations like anionic polymerization.[4] | |
| Gelation or Formation of Insoluble Polymer | 1. High Temperature: Elevated temperatures can lead to side reactions and cross-linking. | • Lower the polymerization temperature. |
| 2. High Monomer Concentration (Bulk Polymerization): The high concentration of monomer and polymer can increase the likelihood of chain transfer to the polymer and other side reactions. | • Perform the polymerization in a suitable solvent (e.g., benzene, toluene) to reduce the concentration of reactive species.[1][3] | |
| 3. Dimerization of Monomer: Dienes can undergo thermal dimerization, which can lead to branching and cross-linking.[5] | • Store the monomer at low temperatures and use it promptly after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for polymerizing this compound in a controlled manner?
A1: While specific data for this compound is scarce, controlled radical polymerization techniques have been successfully applied to the analogous monomer, 2-chloro-1,3-butadiene (chloroprene). Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust method for synthesizing well-defined polychloroprene with predetermined molecular weights and low molar mass dispersities.[3] Reverse Iodine Transfer Polymerization (RITP) has also been demonstrated to be effective.[1] Conventional free-radical polymerization is used for commercial production, often in emulsion systems, but offers less control over the polymer architecture.[5][6] Anionic, cationic, and Ziegler-Natta polymerizations of chloroprene are reported to be slower and yield less useful products.[7]
Q2: Which initiators are recommended for the radical polymerization of 2-halo-1,3-butadienes?
A2: For controlled radical polymerization of chloroprene, azo initiators such as 2,2′-azobis(isobutyronitrile) (AIBN) and 2,2′-azobis(isoheptonitrile) (ABVN) are commonly used in conjunction with a suitable chain transfer agent.[1][3] The choice of initiator depends on the desired reaction temperature and the solvent used.
Q3: How can I control the molecular weight of the resulting polymer?
A3: In controlled radical polymerization techniques like RAFT, the molecular weight can be predetermined by the molar ratio of the monomer to the chain transfer agent (CTA).[2][3] In conventional free-radical polymerization, the molecular weight is typically controlled by adding a chain-transfer agent, such as dodecyl mercaptan.[5]
Q4: What are common side reactions to be aware of during the polymerization of 2-halo-1,3-butadienes?
A4: 2-halo-1,3-butadienes are reactive monomers. Potential side reactions include:
-
Dimerization: Like other dienes, they can undergo thermal dimerization.[5]
-
Autopolymerization: The monomer can polymerize spontaneously, especially during storage at elevated temperatures.[5]
-
Chain transfer reactions: Transfer of the radical to the monomer, polymer, or solvent can occur, which can lead to branching and a broader molecular weight distribution.
Q5: Can I synthesize block copolymers using this compound?
A5: Yes, this should be feasible using a controlled/"living" polymerization technique. For example, well-defined polystyrene-block-polychloroprene (PSt-b-PCP) and poly(methyl methacrylate)-block-polychloroprene (PMMA-b-PCP) have been successfully synthesized using RAFT polymerization.[3] This involves first synthesizing a macro-CTA from one monomer and then using it to initiate the polymerization of the second monomer.
Quantitative Data Presentation
The following tables summarize experimental conditions and results for the controlled radical polymerization of 2-chloro-1,3-butadiene (chloroprene), which can serve as a starting point for the optimization of this compound polymerization.
Table 1: RAFT Polymerization of Chloroprene [3]
| RAFT Agent | [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| EPDTB | 200:1:0.25 | 60 | 6 | 45 | 8,900 | 1.23 |
| EPDTB | 400:1:0.25 | 60 | 8 | 52 | 18,500 | 1.29 |
| CPDTB | 200:1:0.25 | 60 | 6 | 48 | 9,300 | 1.25 |
| CPDTB | 400:1:0.25 | 60 | 8 | 55 | 19,800 | 1.31 |
-
Monomer: Chloroprene (CP)
-
Initiator: AIBN
-
Solvent: Benzene
-
CTA: Chain Transfer Agent (EPDTB: ethyl 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate; CPDTB: 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid)
-
Mn: Number-average molecular weight
-
Đ: Dispersity (Polydispersity Index)
Table 2: Reverse Iodine Transfer Polymerization (RITP) of Chloroprene [1]
| [Monomer]:[I₂] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| 100:1 | 24 | 48 | 4,800 | 4,900 | 1.73 |
| 150:1 | 24 | 45 | 7,300 | 7,300 | 1.89 |
| 200:1 | 24 | 42 | 9,300 | 9,000 | 1.86 |
-
Monomer: Chloroprene (CP)
-
Initiator System: 2,2′-azobis(isoheptonitrile) (ABVN) / I₂ (Molar ratio ABVN/I₂ = 1.7)
-
Temperature: 50°C
-
Solvent: Benzene
-
Mn,th: Theoretical number-average molecular weight
-
Mn,SEC: Number-average molecular weight determined by Size Exclusion Chromatography
Experimental Protocols
Detailed Methodology for RAFT Polymerization of a 2-Halo-1,3-butadiene (based on Chloroprene)
This protocol is adapted from the RAFT polymerization of chloroprene.[2]
-
Reagent Preparation:
-
The monomer (e.g., this compound) should be passed through a column of basic alumina (B75360) to remove inhibitors immediately before use.
-
The initiator, 2,2′-azobis(isobutyronitrile) (AIBN), should be recrystallized from a suitable solvent (e.g., methanol) and dried under vacuum.
-
The RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPDB) and solvent (e.g., benzene) should be of high purity.
-
-
Reaction Setup:
-
A typical reaction is performed in a Schlenk flask equipped with a magnetic stir bar.
-
For a target molecular weight of ~18,000 g/mol , the following molar ratio can be used: [Monomer]₀:[CPDB]₀:[AIBN]₀ = 200:1:0.25.
-
In a representative experiment, add the RAFT agent, monomer, AIBN, and solvent to the Schlenk flask.
-
-
Degassing:
-
The reaction mixture must be thoroughly deoxygenated. This can be achieved by subjecting the flask to at least three freeze-pump-thaw cycles.
-
After the final thaw, the flask is filled with an inert gas, such as argon.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60°C for AIBN).
-
Allow the polymerization to proceed with stirring for a predetermined time (e.g., 6-12 hours, depending on the desired conversion).
-
-
Termination and Isolation:
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn) and dispersity (Đ) of the polymer using Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure using ¹H NMR spectroscopy.
-
Mandatory Visualization
References
- 1. Reverse iodine transfer polymerization (RITP) of chloroprene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Reversible-deactivation radical polymerization of chloroprene and the synthesis of novel polychloroprene-based block copolymers by the RAFT approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. Manufacture and use of chloroprene monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroprene rubber (neoprene) | PPTX [slideshare.net]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-1,3-butadiene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 2-Bromo-1,3-butadiene. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: A practical and scalable approach is a two-step synthesis starting from commercially available 1,4-dibromo-2-butene (B147587).[1] This method involves a copper-catalyzed SN2′ substitution reaction followed by dehydrohalogenation.[1] Another potential route involves the dehydrohalogenation of 1,2,3-tribromobutane, though handling of this polyhalogenated precursor can be challenging.
Q2: What are the main safety concerns when handling this compound?
A2: this compound is a reactive conjugated diene and an organobromine compound. Key safety concerns include its potential for rapid and exothermic polymerization, especially at elevated temperatures or in the presence of radical initiators.[2][3] It is also a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The compound's thermal stability is a significant concern, and it should be stored with a polymerization inhibitor.[2][4]
Q3: Why is polymerization a significant issue during the synthesis and purification of this compound?
A3: Conjugated dienes like this compound are prone to thermal and radical-initiated polymerization.[2][3] During scale-up, localized heating during distillation or extended reaction times can trigger polymerization, leading to product loss, fouling of equipment, and potentially hazardous runaway reactions.[5] The presence of oxygen can also initiate the formation of peroxides, which can act as catalysts for polymerization.[2][5]
Q4: What are suitable polymerization inhibitors for this compound?
A4: For related compounds like 1,3-butadiene (B125203), inhibitors such as 4-tert-butylcatechol (B165716) (TBC), butylated hydroxytoluene (BHT), or N,N-diethylhydroxylamine (DEHA) are commonly used.[3][6] A combination of these may be effective, with one inhibitor providing protection in the liquid phase and another in the vapor phase during distillation.[6] The choice and concentration of the inhibitor should be carefully evaluated for the specific process conditions.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A5: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the primary method for monitoring the reaction progress and determining the purity of this compound.[7][8] It allows for the separation and quantification of the desired product, starting materials, intermediates, and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying isomeric impurities.
Troubleshooting Guide
Issue 1: Low Yield of the Intermediate (3,4-dibromo-1-butene)
-
Question: During the initial bromination of 1,3-butadiene to form the 1,4-dibromo-2-butene precursor, my yield is low and I observe multiple products. What could be the cause?
-
Answer: The bromination of 1,3-butadiene can lead to a mixture of 1,2- and 1,4-addition products (3,4-dibromo-1-butene and 1,4-dibromo-2-butene, respectively).[9] Additionally, over-bromination to form 1,2,3,4-tetrabromobutane (B74461) is a common side reaction if the stoichiometry and reaction conditions are not well-controlled.[9]
-
Troubleshooting Steps:
-
Stoichiometry Control: Ensure a precise 1:1 molar ratio of 1,3-butadiene to bromine.[9]
-
Slow Bromine Addition: Add the bromine solution dropwise with efficient stirring to prevent localized high concentrations.[9]
-
Temperature Control: Maintain a low reaction temperature (e.g., -15 °C to 0 °C) to manage the exothermic reaction and improve selectivity.[9]
-
-
Issue 2: Inefficient Dehydrohalogenation
-
Question: The conversion of the dibromo-intermediate to this compound is incomplete. How can I improve the efficiency of the dehydrohalogenation step?
-
Answer: Incomplete dehydrohalogenation can be due to the choice of base, reaction temperature, or reaction time. A strong, non-nucleophilic base is typically required.
-
Troubleshooting Steps:
-
Base Selection: Consider using a strong, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide. For some substrates, triisopropylsilanol-catalyzed KOH has also been effective.[10]
-
Temperature Optimization: Gently heating the reaction mixture may be necessary to drive the elimination reaction to completion. Monitor the reaction by GC to avoid product degradation at higher temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF can be effective but may introduce downstream purification challenges.[10]
-
-
Issue 3: Product Loss and Fouling During Distillation
-
Question: I am losing a significant amount of product during vacuum distillation, and a solid residue is forming in the distillation pot. What is happening?
-
Answer: This is a classic sign of thermally induced polymerization.[3] this compound is thermally sensitive, and the conditions in the distillation pot can initiate polymerization, leading to the formation of high-molecular-weight oligomers and polymers.
-
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: Before distillation, add a suitable amount of a polymerization inhibitor, such as TBC or BHT, to the crude product.[3]
-
Use High Vacuum: Distill under the highest vacuum possible to lower the boiling point and reduce the thermal stress on the product.
-
Minimize Residence Time: Use a distillation setup that minimizes the time the product spends at high temperatures, such as a Kugelrohr or a short-path distillation apparatus.[10]
-
Ensure Oxygen-Free Conditions: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent the formation of peroxide initiators.[2]
-
-
Issue 4: Presence of Isomeric Impurities in the Final Product
-
Question: My final product contains isomeric impurities. What are they and how can I remove them?
-
Answer: Isomeric impurities can include other brominated butadienes such as 1-bromo-1,3-butadiene or allenic bromides. These can arise from the rearrangement of intermediates or side reactions during dehydrohalogenation.
-
Troubleshooting Steps:
-
Control Reaction Conditions: Carefully control the temperature and base addition during the dehydrohalogenation step to minimize isomerization.
-
Fractional Distillation: Careful fractional distillation under high vacuum may be able to separate isomers with different boiling points.
-
Characterization: Use GC-MS and NMR to identify the structure of the impurities to better understand their origin.
-
-
Quantitative Data Summary
Table 1: Yields for the Two-Step Synthesis of 2-Substituted-1,3-butadienes (Analogous to this compound Synthesis) [10]
| R-Group of Grignard Reagent | Intermediate (3-alkyl-4-bromo-1-butene) Yield | Final Diene Yield (after dehydrohalogenation) | Overall Yield |
| Benzyl | 75% | 83% | 62% |
| Isobutyl | 78% | 65% | 51% |
| Isopropyl | 79% | 91% | 72% |
| Cyclohexyl | 73% | 85% | 62% |
Table 2: Physical Properties of Relevant Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 132.99 | ~104 (estimated) |
| 1,4-dibromo-2-butene | 213.89 | 198-200 |
| 3,4-dibromo-1-butene | 213.89 | 165-170 |
| 1,2,3,4-tetrabromobutane | 373.70 | >200 (decomposes) |
Experimental Protocols
Protocol: Multi-gram Synthesis of this compound (Adapted from a general procedure for 2-substituted butadienes[10])
Step 1: Synthesis of the Dibromobutene Precursor
This protocol assumes the use of commercially available 1,4-dibromo-2-butene. If starting from 1,3-butadiene, a separate bromination step is required.[9]
Step 2: Dehydrohalogenation to this compound
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add a solution of 1,4-dibromo-2-butene (1 equivalent) in a suitable solvent like dichloromethane (B109758) or THF.
-
Base Addition: Cool the solution to 0 °C. Slowly add a solution of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC analysis. If the reaction is sluggish, gentle heating (e.g., to reflux) may be required.
-
Work-up: Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[1] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous phase).[1]
-
Washing: Combine the organic layers and wash with water, followed by brine.[1]
-
Drying: Dry the organic layer over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄).[1]
-
Purification:
-
Add a polymerization inhibitor (e.g., a small amount of BHT).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[10]
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 3. iokinetic.com [iokinetic.com]
- 4. 1,3-Butadiene - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
- 7. gcms.cz [gcms.cz]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizers for preventing degradation of 2-Bromo-1,3-butadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Bromo-1,3-butadiene. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample appears viscous or contains solid particles. | Spontaneous polymerization. | 1. Check for the presence and adequacy of a stabilizer. 2. Store the monomer at recommended low temperatures (2-8 °C) and in the dark. 3. If unstabilized, consider adding a suitable inhibitor like BHT (Butylated Hydroxytoluene) at a concentration of 100-200 ppm. |
| Inconsistent reaction yields or unexpected byproducts. | 1. Degradation of the monomer due to improper storage. 2. Presence of peroxides which can initiate unwanted side reactions. | 1. Verify the purity of the this compound using GC-MS before use. 2. Test for the presence of peroxides using peroxide test strips or the iodometric titration method outlined in the experimental protocols. 3. If peroxides are present, consider purification by passing through an alumina (B75360) column to remove peroxides and polymers. |
| Discoloration of the monomer (e.g., yellowing). | Formation of degradation products and/or polymers. | 1. Minimize exposure to air and light. Store under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure storage containers are clean, dry, and made of a compatible material (e.g., amber glass). |
| Pressure buildup in the storage container. | Polymerization, which is an exothermic process, can lead to a temperature and pressure increase. | 1. Ventilate the storage area properly. 2. If significant pressure buildup is suspected, handle the container with extreme caution in a fume hood. Cool the container before opening. 3. Ensure that the inhibitor concentration is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, being a conjugated diene, is susceptible to three main degradation pathways:
-
Free-Radical Polymerization: This is a common pathway for dienes, where monomers react to form long polymer chains. This process can be initiated by heat, light, or the presence of radical species like peroxides.
-
Peroxide Formation: In the presence of oxygen, especially when exposed to light, this compound can form unstable peroxides. These peroxides are not only an impurity but can also act as initiators for explosive polymerization.
-
Diels-Alder Dimerization: Like other butadienes, this compound can undergo a [4+2] cycloaddition reaction with itself to form a vinylcyclohexene (B1617736) dimer. This reaction is thermally driven.
-
Hydrolysis: Although generally less rapid than polymerization, the allylic bromide structure can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of corresponding alcohols and other byproducts.
Q2: Which stabilizers are recommended for this compound?
A2: Phenolic antioxidants are commonly used as stabilizers for conjugated dienes. For this compound, the following are recommended:
-
Butylated Hydroxytoluene (BHT): A widely used free-radical scavenger that is effective at low concentrations (typically 100-200 ppm).
-
Hydroquinone (HQ): Another effective polymerization inhibitor.
-
4-tert-Butylcatechol (TBC): Often used for stabilizing monomers during storage and transport.
The choice of stabilizer may depend on the specific application and downstream chemistry.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the quality of this compound:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Protect from light by using amber glass bottles or storing in a dark location.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation.
-
Inhibitor: Ensure the monomer contains an appropriate inhibitor, such as BHT, at a suitable concentration.
Q4: How can I check the purity and degradation of my this compound sample?
A4: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method to determine the purity of the monomer and to identify and quantify degradation products such as polymers, dimers, and oxidation products.
-
Peroxide Test Strips: A quick and simple way to detect the presence of peroxides.
-
Iodometric Titration: A quantitative method to determine the peroxide value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of impurities and degradation products by identifying their characteristic signals.
Quantitative Data on Stabilizer Performance
While specific quantitative data for the stabilization of this compound is not extensively available in public literature, the following table provides typical performance data for stabilizers used with similar conjugated dienes. Researchers should use this as a guideline and perform their own stability studies for specific applications.
| Stabilizer | Typical Concentration (ppm) | Expected Outcome for Conjugated Dienes | Storage Conditions |
| Butylated Hydroxytoluene (BHT) | 100 - 200 | Significantly extends shelf-life by inhibiting free-radical polymerization. | 2-8 °C, Dark, Inert Atmosphere |
| Hydroquinone (HQ) | 50 - 150 | Effective in preventing polymerization, particularly at slightly elevated temperatures. | 2-8 °C, Dark, Inert Atmosphere |
| 4-tert-Butylcatechol (TBC) | 100 - 500 | Provides robust stabilization during storage and transport. | Ambient, Dark |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated conditions of elevated temperature and to assess the effectiveness of a stabilizer.
Materials:
-
This compound (with and without stabilizer)
-
GC-MS system with a suitable column (e.g., non-polar capillary column)
-
Thermostatically controlled oven
-
Inert gas (Nitrogen or Argon)
-
Sealed amber glass vials
Procedure:
-
Prepare two sets of samples of this compound in sealed amber glass vials under an inert atmosphere: one set with the desired concentration of stabilizer (e.g., 150 ppm BHT) and a control set without any stabilizer.
-
Place the vials in a thermostatically controlled oven at a constant elevated temperature (e.g., 40 °C or 50 °C).
-
At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each set.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by GC-MS to determine the purity of the this compound and to identify and quantify any degradation products (e.g., dimers, oligomers).
-
Plot the concentration of this compound as a function of time for both the stabilized and unstabilized samples to determine the degradation rate.
Protocol 2: Determination of Peroxide Value by Iodometric Titration
Objective: To quantify the concentration of peroxides in a sample of this compound. This protocol is adapted from standard methods for determining peroxide values in organic solvents.
Materials:
-
This compound sample
-
Acetic acid-isooctane solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution, which will produce a blue color.
-
Continue the titration with the sodium thiosulfate solution until the blue color is completely discharged.
-
Perform a blank determination under the same conditions without the sample.
-
Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for ensuring the stability of this compound.
Technical Support Center: Managing 2-Bromo-1,3-butadiene in Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing the thermal instability of 2-Bromo-1,3-butadiene in chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with this compound?
A1: The primary safety concern is its potential for thermal instability. As a substituted conjugated diene, this compound can undergo exothermic polymerization, especially at elevated temperatures or in the presence of initiators. The bromine substituent can decrease the overall stability of the molecule compared to 1,3-butadiene, making it more susceptible to unwanted reactions.[1]
Q2: How should this compound be stored?
A2: It should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and direct sunlight. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (2-8 °C) to minimize degradation and polymerization. The container should be tightly sealed.
Q3: Are there recommended inhibitors for storing this compound?
A3: While specific inhibitors for pure this compound are not extensively documented, inhibitors commonly used for other unsaturated monomers are recommended. These include phenolic compounds such as Butylated Hydroxytoluene (BHT) or hydroquinone, and aminic compounds. These are effective radical scavengers that can prevent the initiation of polymerization.
Q4: Can this compound be distilled?
A4: Distillation of this compound should be approached with extreme caution due to its thermal instability. If distillation is necessary, it should be performed under reduced pressure to keep the temperature low and in the presence of a polymerization inhibitor. Monitoring the temperature of the distillation pot is critical to prevent a runaway reaction.
Q5: What are the typical decomposition products of this compound?
A5: While specific studies on the thermal decomposition of this compound are limited, the degradation of brominated hydrocarbons at high temperatures can lead to the formation of hazardous byproducts, including brominated aromatic compounds and hydrogen bromide.[2] Polymerization will lead to poly(this compound).
Troubleshooting Guides
Issue 1: Spontaneous Polymerization or Solid Formation in Stored Reagent
Q: I noticed a solid precipitate or increased viscosity in my stored bottle of this compound. What should I do?
A: This indicates that polymerization has occurred.
-
Immediate Action: Do not heat the container. Carefully check for any signs of pressure buildup. If the container is warm or bulging, evacuate the area and contact your institution's safety officer.
-
Analysis: If it is safe to do so, a small, diluted sample can be analyzed by techniques like ¹H NMR to confirm the presence of polymer (broad signals) versus the monomer (sharp, characteristic peaks).
-
Prevention:
-
Ensure the reagent is stored at the recommended low temperature and under an inert atmosphere.
-
Consider adding a polymerization inhibitor like BHT (Butylated Hydroxytoluene) at a low concentration (e.g., 100-200 ppm) for long-term storage.
-
Purchase smaller quantities that will be consumed within a reasonable timeframe to avoid prolonged storage.
-
Issue 2: Low or No Yield in Diels-Alder Reactions
Q: I am not getting the expected product in my Diels-Alder reaction with this compound. What could be the problem?
A: Several factors can contribute to low yields in Diels-Alder reactions.
-
Reaction Temperature: Diels-Alder reactions are reversible, and high temperatures can favor the retro-Diels-Alder reaction.[3] However, some activation energy is required. The optimal temperature is a balance between reaction rate and equilibrium. For many Diels-Alder reactions, temperatures between 25 °C and 100 °C are suitable.[3]
-
Lewis Acid Catalyst: The reactivity of this compound in Diels-Alder reactions can be enhanced with a Lewis acid catalyst. Ensure your catalyst is active and used in the correct stoichiometric amount.
-
Diene Purity: If the diene has started to polymerize, the concentration of the active monomer is reduced, leading to lower yields. Check the purity of your starting material.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS.
Issue 3: Inconsistent Results in Suzuki-Miyaura Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction with a this compound derivative is giving inconsistent yields. What are the key parameters to control?
A: The success of Suzuki-Miyaura coupling is highly dependent on several factors.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Ensure they are appropriate for the specific substrates and are not deactivated.
-
Base: The type and amount of base are critical for the transmetalation step. Ensure the base is anhydrous if required by the reaction conditions and is strong enough to activate the boronic acid/ester.
-
Solvent: The solvent system must be appropriate for all components of the reaction and should be properly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Temperature: While many Suzuki couplings can be performed at room temperature, some may require heating. However, excessive temperatures can lead to the decomposition of the diene. A careful optimization of the reaction temperature is necessary.
Data Summary Tables
Table 1: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor | Chemical Name | Typical Concentration | Solubility | Notes |
| BHT | Butylated Hydroxytoluene | 100 - 500 ppm | Oil-soluble | Effective for storage.[4] |
| Hydroquinone | Benzene-1,4-diol | 100 - 1000 ppm | Water and organic soluble | Can be removed by an alkali wash.[4][5] |
| MEHQ | 4-Methoxyphenol | 10 - 200 ppm | Organic soluble | Commonly used for acrylates and styrenes.[4] |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 50 - 200 ppm | Organic soluble | Highly effective stable radical scavenger.[4] |
Table 2: General Reaction Conditions for Reactions with this compound Derivatives
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Diels-Alder | Lewis Acid (e.g., Et₂AlCl, BF₃·OEt₂) | - | - | Dichloromethane (B109758), Toluene (B28343) | 25 - 80 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/Water, Dioxane/Water, THF/Water | Room Temp - 100 |
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dienophile (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
Addition of Diene: Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used, it is typically added to the dienophile solution before the addition of the diene.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous NaHCO₃ solution if a Lewis acid was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling of a this compound Derivative
-
Preparation: To a round-bottom flask, add the this compound derivative (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Thermal instability pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-1,3-butadiene and 2-Chloro-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-1,3-butadiene and 2-chloro-1,3-butadiene, two halogenated dienes of significant interest in organic synthesis. The choice of the halogen substituent—bromine versus chlorine—profoundly influences the electronic properties and, consequently, the reactivity of the diene system in various chemical transformations. This document summarizes the expected differences in their performance in key reaction classes, supported by fundamental chemical principles and representative experimental protocols.
Executive Summary
The primary differentiator in the reactivity of this compound and 2-chloro-1,3-butadiene is the nature of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion. These factors are the main drivers for the observed and expected differences in reactivity.
In general, This compound is expected to be more reactive in reactions where the carbon-halogen bond is cleaved, such as nucleophilic substitution and Grignard reagent formation. In reactions involving the diene system itself, such as Diels-Alder reactions and polymerization, the electronic effects of the halogen substituent play a more nuanced role, but the greater polarizability of the C-Br bond can still influence reactivity.
Data Presentation: A Qualitative Comparison
Table 1: Comparison of Reactivity in Key Reaction Classes
| Reaction Type | This compound | 2-Chloro-1,3-butadiene | Underlying Principles |
| Diels-Alder Reaction | Expected to be slightly more reactive. | Less reactive. | The electron-withdrawing inductive effect of halogens can decrease the electron density of the diene, slowing the reaction with electron-poor dienophiles. However, the greater polarizability of the C-Br bond may lead to a slightly faster reaction. |
| Polymerization (Free Radical) | Expected to have a faster initiation rate if the C-X bond is involved. | Slower initiation rate. | The weaker C-Br bond can be more readily cleaved to initiate polymerization under certain conditions. The electronic effects on the double bonds will also influence propagation rates. |
| Nucleophilic Substitution | Significantly more reactive. | Less reactive. | Bromide is a better leaving group than chloride due to its larger size, lower charge density, and greater polarizability.[1] |
| Grignard Reagent Formation | More reactive, faster formation. | Less reactive, may require activation. | The formation of a Grignard reagent involves the insertion of magnesium into the C-X bond. The weaker C-Br bond facilitates this insertion, leading to faster reaction rates and often higher yields. |
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity is governed by the electronic properties of both reactants. Halogen substituents on the diene exert an electron-withdrawing inductive effect, which can decrease the reactivity towards common electron-poor dienophiles. However, the difference in electronegativity between bromine and chlorine is not substantial enough to cause a dramatic difference in reactivity. The greater polarizability of the C-Br bond in this compound might lead to a slightly more favorable transition state and thus a faster reaction rate compared to the chloro-analogue.
Diels-Alder Reaction Mechanism
Experimental Protocol: Diels-Alder Reaction (Representative)
This protocol is adapted from procedures for similar Diels-Alder reactions.[2][3][4]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of maleic anhydride (B1165640) in a minimal amount of a suitable solvent (e.g., toluene (B28343) or xylene).
-
Reaction Initiation: To the stirred solution, add 1.1 equivalents of either this compound or 2-chloro-1,3-butadiene.
-
Reaction Conditions: The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the corresponding halogenated cyclohexene derivative.
Polymerization
Both this compound and 2-chloro-1,3-butadiene can undergo polymerization, typically through a free-radical mechanism, to form synthetic rubbers.[5] The most well-known example is the polymerization of 2-chloro-1,3-butadiene to produce neoprene.[6] The reactivity in polymerization will depend on the initiation, propagation, and termination steps. The weaker C-Br bond in the bromo-analogue could lead to a higher rate of initiation if the initiator acts on the halogenated position.
General Polymerization Workflow
Experimental Protocol: Free-Radical Polymerization (Representative)
This protocol is a general procedure for free-radical polymerization.
-
Monomer Purification: The 2-halo-1,3-butadiene monomer is purified by passing it through a column of basic alumina (B75360) to remove any inhibitors.
-
Reaction Setup: The purified monomer is dissolved in a suitable solvent (e.g., toluene) in a reaction vessel. A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Polymerization: The solution is degassed by several freeze-pump-thaw cycles and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature that initiates the decomposition of the initiator (typically 60-80°C for AIBN). The reaction is allowed to proceed for a set time.
-
Isolation: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Nucleophilic Substitution
Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated carbon. However, when it does occur, the reactivity is highly dependent on the leaving group. Bromide is a significantly better leaving group than chloride because the bromide ion is a weaker base and more stable in solution.[1] This is due to its larger size, which allows for the negative charge to be dispersed over a larger volume. Therefore, this compound is expected to undergo nucleophilic substitution reactions much more readily than 2-chloro-1,3-butadiene.
Nucleophilic Vinylic Substitution
Experimental Protocol: Nucleophilic Substitution (Representative)
-
Reaction Setup: In a suitable solvent (e.g., DMF or DMSO), the 2-halo-1,3-butadiene is dissolved.
-
Nucleophile Addition: An excess of the nucleophile (e.g., sodium thiophenoxide) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to a temperature appropriate for the specific nucleophile and substrate (e.g., 80-120°C) and stirred for several hours. The progress of the reaction is monitored by GC-MS or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[7] The reactivity of organic halides in this reaction follows the order R-I > R-Br > R-Cl. This is because the C-Br bond is weaker and more easily broken than the C-Cl bond. Consequently, this compound will form a Grignard reagent more readily than 2-chloro-1,3-butadiene. The formation of the Grignard reagent from the chloro-analogue may require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) and longer reaction times.[8]
Grignard Reagent Formation
Experimental Protocol: Grignard Reagent Formation (Representative)
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon).
-
Magnesium Activation: Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine can be added to activate the magnesium surface.
-
Reagent Addition: A solution of the 2-halo-1,3-butadiene in anhydrous diethyl ether or THF is placed in the dropping funnel and added dropwise to the magnesium suspension.
-
Initiation and Reaction: The reaction may require gentle heating to initiate. Once started, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
Usage: The resulting Grignard reagent is a gray to brownish solution and is typically used immediately in subsequent reactions.
Conclusion
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. atc.io [atc.io]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.com [brainly.com]
- 6. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY21151G [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-1,3-butadiene
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like 2-Bromo-1,3-butadiene is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to offer a comprehensive overview of these methods, including detailed experimental protocols and performance data, to aid in the selection of the most appropriate technique for a given application.
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
Data Presentation: A Comparative Analysis
The performance of each analytical method is summarized below, with quantitative data presented to facilitate a direct comparison of their key validation parameters.
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.998 | > 0.999 | Not Applicable (Absolute Method) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 1.8% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~30 µg/mL |
| Specificity | High (Mass-based separation and detection) | Moderate to High (Chromatographic separation) | High (Nuclei-specific signals) |
| Sample Throughput | High | High | Low to Medium |
| Cost | Moderate | Moderate | High |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving validated analytical methods. Below are representative methodologies for the analysis of this compound using GC-MS, HPLC-UV, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it well-suited for the analysis of this compound, particularly at trace levels.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.
-
Add an appropriate internal standard (e.g., bromobenzene (B47551) or another suitable brominated compound) to all standards and samples to a final concentration of 10 µg/mL.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 15°C/min, and hold for 2 minutes.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM).
-
m/z for this compound: 134 (M+), 136 (M+2)+, 55.
-
m/z for internal standard (e.g., bromobenzene): 156 (M+), 158 (M+2)+, 77.
-
c. Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. HPLC Method for Monitoring the Conjugated Dienes and Olefins in FCC, Coker Gasolines, and their Hydrogenated Products | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Comparative study of catalysts for 2-Bromo-1,3-butadiene polymerization
Comparative Study of Catalysts for 2-Bromo-1,3-butadiene Polymerization: A Review of Potential Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides a theoretical framework for approaching the polymerization of this compound by drawing parallels with well-established catalytic systems for the polymerization of the parent monomer, 1,3-butadiene (B125203), and other substituted dienes. The information presented herein is intended to serve as a foundational resource for researchers initiating studies in this area.
Potential Catalyst Systems for this compound Polymerization
Based on the extensive literature on 1,3-butadiene polymerization, several classes of catalysts could be considered for the polymerization of its 2-bromo derivative. The performance of these catalysts would be highly dependent on the electronic and steric effects of the bromine substituent.
Table 1: Potential Catalyst Systems and Expected Polymer Characteristics
| Catalyst System | Type of Polymerization | Potential Advantages | Potential Challenges | Expected Polymer Microstructure |
| Ziegler-Natta Catalysts | Coordination | High stereocontrol (cis-1,4, trans-1,4, or 1,2-polybutadiene). | Catalyst sensitivity to polar groups (potential interaction with the bromine atom). | Dependent on the specific metal (Ti, Nd, Co, Ni) and co-catalyst used. |
| (e.g., TiCl₄/AlR₃, Nd(versatate)₃/AlR₃/Cl-donor) | ||||
| Free Radical Initiators | Free Radical | Tolerance to a wider range of functional groups. Good for emulsion or solution polymerization. | Lower stereocontrol, leading to polymers with mixed microstructures. Potential for chain transfer reactions involving the C-Br bond. | Predominantly 1,4-addition with a mixture of cis and trans isomers, and some 1,2-addition. |
| (e.g., AIBN, Benzoyl Peroxide) | ||||
| Anionic Initiators | Anionic | Production of polymers with well-defined molecular weights and narrow polydispersity ("living" polymerization). | High sensitivity to impurities and functional groups. The electrophilic nature of the C-Br bond could lead to side reactions with the propagating anionic center. | Typically high 1,4-content, with the cis/trans ratio influenced by the solvent polarity. |
| (e.g., n-Butyllithium, sec-Butyllithium) |
Experimental Protocols: A General Framework
Detailed experimental protocols for the polymerization of this compound are not currently available. However, researchers can adapt established procedures for 1,3-butadiene polymerization as a starting point. The following are generalized methodologies for the key potential polymerization techniques.
General Procedure for Ziegler-Natta Polymerization (Solution)
-
Catalyst Preparation: In a glovebox, a solution of the transition metal compound (e.g., neodymium versatate in an organic solvent) is prepared.
-
Polymerization: A reaction vessel is charged with the solvent (e.g., anhydrous toluene), the monomer (this compound), and the co-catalyst/activator system (e.g., triisobutylaluminum (B85569) and a chloride source). The mixture is brought to the desired reaction temperature.
-
Initiation: The prepared catalyst solution is injected into the reaction vessel to initiate polymerization.
-
Termination: After the desired reaction time, the polymerization is terminated by the addition of a quenching agent (e.g., methanol).
-
Polymer Isolation: The polymer is precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
-
Characterization: The polymer is characterized for its molecular weight (Mw), polydispersity index (PDI) using gel permeation chromatography (GPC), and microstructure using ¹H and ¹³C NMR spectroscopy.
General Procedure for Free Radical Polymerization (Bulk)
-
Reaction Setup: The monomer (this compound) and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) are placed in a reaction vessel.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The sealed vessel is heated to a temperature sufficient to cause the thermal decomposition of the initiator, typically in the range of 60-80°C for AIBN.
-
Isolation: After a predetermined time, the viscous polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol).
-
Purification and Characterization: The polymer is collected, dried, and characterized as described for the Ziegler-Natta method.
Visualizing Experimental Workflows
The logical flow of a polymerization experiment can be visualized to aid in planning and execution.
Caption: Generalized workflow for a polymerization experiment.
Signaling Pathways in Catalytic Polymerization
While a specific signaling pathway for this compound is not established, a generic representation of a coordination polymerization mechanism, such as that in Ziegler-Natta systems, can be illustrated.
Caption: Simplified mechanism of coordination polymerization.
Future Directions
The field would greatly benefit from primary research focused on the polymerization of this compound. Key areas for investigation include:
-
Catalyst Screening: A systematic evaluation of Ziegler-Natta, radical, and anionic systems to determine their efficacy.
-
Reaction Optimization: Investigating the effects of temperature, solvent, and catalyst/monomer ratios on polymer yield, molecular weight, and microstructure.
-
Copolymerization Studies: Exploring the copolymerization of this compound with other monomers to create novel materials.
-
Post-Polymerization Modification: Utilizing the bromine functionality for subsequent chemical transformations to introduce a variety of functional groups.
The development of successful catalytic systems for this compound polymerization will undoubtedly open up new avenues for the design of advanced polymeric materials.
DFT Insights into the Reactivity of 2-Bromo-1,3-butadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-bromo-1,3-butadiene, a versatile diene in organic synthesis. While direct, comprehensive DFT studies on this compound are not extensively available in the reviewed literature, this document synthesizes existing experimental data and compares it with computational studies on analogous 2-substituted and brominated butadienes. This approach offers valuable insights into its reactivity profile, particularly in the context of Diels-Alder cycloaddition reactions.
Executive Summary
This compound is an effective diene in Diels-Alder reactions, readily participating in cycloaddition with various dienophiles. Experimental evidence demonstrates that these reactions can be efficiently promoted by Lewis acid catalysis, yielding cycloadducts with high endo diastereoselectivity.[1] In the absence of direct DFT data for this compound, this guide leverages computational studies on similar dienes, such as 2-methyl-1,3-butadiene and 2,3-dibromo-1,3-butadiene, to provide a theoretical framework for understanding its reactivity. These comparative studies suggest that the electronic effects of the bromo substituent play a crucial role in the diene's reactivity and the stability of the resulting products.
Comparison of Reactivity: this compound and Analogs
To contextualize the reactivity of this compound, this section presents a comparison with unsubstituted 1,3-butadiene (B125203) and other 2-substituted butadienes, drawing from available experimental and computational data.
Quantitative Data Summary
The following table summarizes key quantitative data from DFT studies on the Diels-Alder reactions of various butadienes with representative dienophiles. It is important to note that direct computational data for this compound is not available in the cited literature; the presented information for this compound is based on experimental observations.
| Diene | Dienophile | Reaction Type | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method |
| 1,3-Butadiene | Ethylene | Diels-Alder | 21.9 (forward), 69.6 (reverse) | -47.8 | HF/6-31G, MP2/6-31+G, QCISD(T)/6-31+G |
| 2-Methyl-1,3-butadiene | (E)-2-benzylidene-3-oxobutanenitrile | Diels-Alder | Data not specified | Data not specified | DFT-B3LYP/6-31G(d) |
| 2,3-Dibromo-1,3-butadiene | Maleic Anhydride | Neutral Diels-Alder | ~7.0 (endo path) | Data not specified | M06-2X/6-31G |
| This compound | Activated Dienophiles | Diels-Alder (Experimental) | Qualitatively high reactivity with Lewis acid | Data not specified | N/A |
Experimental and Computational Protocols
A clear understanding of the methodologies used in the cited studies is essential for interpreting the data accurately.
Experimental Protocol: Diels-Alder Reaction of 2-Bromo-1,3-butadienes[1]
-
General Procedure: Intermolecular cycloaddition of a 2-bromo-1,3-diene with activated dienophiles is carried out under Lewis acid catalysis.
-
Catalyst: A suitable Lewis acid is employed to enhance the reaction rate and selectivity.
-
Solvent and Temperature: The reaction is typically conducted in an appropriate organic solvent at a controlled temperature.
-
Analysis: The resulting vinyl bromide cycloadducts are analyzed to determine yield and diastereoselectivity, often using techniques like NMR spectroscopy.
-
Subsequent Reactions: The cycloadducts can undergo further transformations, such as Stille and Suzuki cross-couplings, under standard conditions.
Computational Protocol: DFT Study of Diels-Alder Reactions[2]
-
Software: Gaussian 09 program is a commonly used software package for these calculations.
-
DFT Functional: The choice of functional is critical for accuracy. For Diels-Alder reactions of brominated butadienes, the M06-2X functional has been shown to provide reliable results. The B3LYP functional is also widely used for organic reactions.
-
Basis Set: The 6-31G(d) or 6-311++G** basis sets are frequently employed to describe the electronic structure of the molecules.
-
Analysis: The calculations are used to determine the geometries of reactants, transition states, and products. From these, activation energies and reaction enthalpies are calculated to understand the reaction mechanism (concerted vs. stepwise) and selectivity (regio- and stereo-). Natural Bond Orbital (NBO) analysis can be used to study the electronic effects of substituents.
Reaction Pathways and Workflows
Visualizing the theoretical and experimental processes can aid in understanding the reactivity of this compound.
Caption: Generalized pathways for the Diels-Alder reaction.
Caption: Experimental workflow for tandem Diels-Alder/cross-coupling.
Conclusion
While a dedicated and comprehensive DFT study on the reactivity of this compound is a clear area for future research, the available experimental data, in conjunction with computational studies on analogous compounds, provides a strong foundation for understanding its chemical behavior. This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex cyclic molecules through tandem Diels-Alder and cross-coupling reactions. The insights from comparative DFT studies on related dienes are instrumental in rationalizing its reactivity and guiding the design of novel synthetic strategies. Further computational investigations are encouraged to provide more precise quantitative data on the reaction energetics and to explore the full scope of its synthetic potential.
References
Performance Benchmarking of Brominated Butadiene-Styrene Copolymers as Flame Retardants
A Comparative Guide for Researchers in Polymer Science and Material Development
This guide provides a comprehensive performance benchmark of brominated butadiene-styrene copolymers, a class of polymeric flame retardants (PFRs) that have emerged as a leading alternative to traditional, and now often regulated, flame retardants like hexabromocyclododecane (HBCD). This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics, synthesis, and comparative efficacy of these materials, particularly in polystyrene foam applications.
Executive Summary
The brominated butadiene-styrene copolymer is a high molecular weight, additive flame retardant primarily used in expanded polystyrene (EPS) and extruded polystyrene (XPS) foam insulation.[1][2][3] Its polymeric nature significantly reduces bioavailability and environmental persistence concerns associated with smaller molecule flame retardants like HBCD.[4][5] Commercially available under trade names such as Emerald Innovation® 3000, GreenCrest®, and FR-122P, this PFR offers comparable flame retardant efficacy to HBCD, meeting stringent fire safety standards while presenting a more favorable environmental and health profile.[6][7][8][9]
Comparative Performance Data
The following tables summarize the key performance indicators of brominated butadiene-styrene copolymers in comparison to other flame retardants, primarily in a polystyrene (PS) matrix. Data has been aggregated from various technical datasheets and research publications.
Table 1: Physical and Thermal Properties of Brominated Butadiene-Styrene Copolymer
| Property | Value | Test Method | Source(s) |
| Appearance | White to off-white powder/granules | Visual | [10] |
| Bromine Content | ≥65% | Elemental Analysis | [8][10] |
| Molecular Weight (Mw) | ~100,000 g/mol | GPC | [8] |
| Softening Point | 120-140 °C | - | [8] |
| 5% Weight Loss Temp. (TGA) | ≥256 °C | TGA (10°C/min) | [10] |
Table 2: Flame Retardant Performance Comparison in Polystyrene (PS)
| Flame Retardant System | Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Source(s) |
| Pure Polystyrene (PS) | 0 | ~18 | Fails | [11] |
| PS + Brominated Copolymer (PolyFR) | 5 | 24.5 | V-2 | [11] |
| PS + PolyFR/BDDP/HT | 2.5 / 2.5 / 0.15 | 25.7 | V-2 | [11] |
| PS Foam + PolyFR/BDDP/HT | 2.5 / 2.5 / 0.15 | 30.7 | V-2 | [11] |
| EPS + HBCD | ~0.7 | Typically >24 | Pass (B2, Class E) | [12] |
| EPS + Aluminum Phosphinate/EG | - | >25.5 | - | [13] |
Note: Direct comparison is challenging due to variations in experimental setups across different studies. The data presented provides a general performance benchmark.
Table 3: Mechanical Properties of Brominated Styrene-Butadiene Block Copolymers (SBS)
| Bromination Level of PB Block (%) | Relative Shear Storage Modulus (G'/G'₀) at 273K | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 1.0 | ~70 | ~25 | ~800 |
| 10 | ~1.5 | ~65 | ~20 | ~700 |
| 20 | ~3.0 | ~68 | ~15 | ~500 |
| 50 | ~15.0 | ~80 | ~5 | <100 |
Source: Adapted from data on brominated radial styrene-butadiene block copolymers.[1] This demonstrates that increasing bromination hardens the polymer, increasing its modulus while reducing tensile strength and elongation.
Experimental Protocols
The synthesis of a brominated butadiene-styrene copolymer involves a two-stage process: the initial synthesis of the styrene-butadiene block copolymer (SBS) and the subsequent bromination of the butadiene units.
Synthesis of Styrene-Butadiene Block Copolymer (Precursor)
Living anionic polymerization is a common method for producing well-defined block copolymers.
Materials:
-
Styrene (B11656) monomer (purified)
-
Butadiene monomer (purified)
-
Cyclohexane (as solvent, purified)
-
n-Butyllithium (n-BuLi) (as initiator)
-
Tetrahydrofuran (THF) (as polar modifier, optional)
-
Methanol (B129727) (as terminating agent)
Procedure:
-
A thoroughly dried and nitrogen-purged reactor is charged with purified cyclohexane.
-
The desired amount of styrene monomer is added to the reactor.
-
The initiator, n-BuLi, is injected to start the polymerization of the first polystyrene block. The reaction is allowed to proceed until all styrene is consumed.
-
Butadiene monomer is then added to the living polystyryl anions to initiate the polymerization of the polybutadiene (B167195) block.
-
After the polymerization of the second block is complete, a final aliquot of styrene can be added to create a tri-block (SBS) structure.
-
The living polymer chains are terminated by adding a small amount of methanol.
-
The resulting SBS copolymer is then precipitated, washed, and dried under vacuum.
Bromination of Styrene-Butadiene Copolymer
The following protocol is based on methods described in the patent literature.[14]
Materials:
-
Styrene-Butadiene Copolymer (SBS)
-
Isobutyl alcohol (or other suitable solvent like dichloroethane)
-
Sodium bromide (NaBr)
-
Chlorine gas (or another oxidizing agent)
-
Iron (III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (as catalyst)
-
Methanol (for recrystallization)
Procedure:
-
In a suitable reactor (e.g., a 250mL chlorination reactor with a condenser), dissolve the SBS copolymer (e.g., 20g with 30% styrene content) in isobutyl alcohol (e.g., 200g) with heating.
-
Add an aqueous solution of sodium bromide (e.g., 12g in 50g water).
-
Introduce an oxidizing agent, such as chlorine gas, into the solution. The reaction temperature may rise. Maintain stirring throughout the process.
-
After the initial reaction, add a catalyst such as iron (III) chloride (e.g., 2g) and heat the mixture to around 80°C for approximately 1 hour.
-
After the reaction is complete, cool the mixture.
-
Filter the crude product and wash it.
-
For purification, recrystallize the solid product from hot methanol (e.g., at 60°C).
-
Filter the purified white solid, which is the brominated styrene-butadiene copolymer, and dry it.
Visualizations
Experimental Workflow
The following diagram illustrates the overall process for creating and testing polystyrene samples with the brominated copolymer flame retardant.
Logical Relationship of Flame Retardant Alternatives
This diagram shows the relationship between the problem (HBCD replacement) and the proposed solutions, highlighting the key attributes of the brominated butadiene-styrene copolymer.
References
- 1. specialchem.com [specialchem.com]
- 2. ICL-IP Ensures its Leading Position in Flame Retardants With New Eco-Friendly Polymeric Offering [prnewswire.com]
- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 4. bsef.com [bsef.com]
- 5. Butadiene Styrene Co-polymer - BSEF [bsef.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. FR-122P: Excellent Flame Retardant for Polystyrene Insulation | ICL Industrial Products [icl-industrialproducts.com]
- 9. ▷ Emerald Innovation® 3000 | Flame Retardants | LANXESS [lanxess.com]
- 10. Emerald Innovation 3000 - China Emerald Innovation 3000 Manufacturers Suppliers Factory [rixingxincai.com]
- 11. Study on the effect of PolyFR and its FR system on the flame retardancy and foaming behavior of polystyrene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09680E [pubs.rsc.org]
- 12. buildblock.com [buildblock.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. CN104327214A - Brominated styrene/butadiene copolymer fire retardant and bromination method thereof - Google Patents [patents.google.com]
Navigating Isotopic Labeling: A Comparative Guide to 2-Bromo-1,3-butadiene and its Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their heavier, stable isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies.
Comparison of Isotopic Labeling Strategies
The choice of a molecule for isotopic labeling is dictated by several factors, including synthetic accessibility, the position and stability of the isotopic label, and the analytical methods to be employed. Here, we compare the hypothetical labeling of 2-Bromo-1,3-butadiene with the experimentally validated labeling of 1,3-butadiene.
Data Presentation
| Parameter | Hypothetical: this compound | Experimental: 1,3-Butadiene |
| Isotope | Deuterium (B1214612) (²H or D) | Deuterium (²H or D) |
| Labeling Method | Catalytic Hydrogen-Isotope Exchange | Not explicitly detailed, but likely from a deuterated starting material. |
| Isotopic Purity | Projected >95% | High, used as BD-d6 |
| Typical Yield | Projected >70% (based on similar reactions) | Not specified in the provided context. |
| Key Application | Proposed for studying the metabolism of brominated compounds and as a building block in drug synthesis. | Used to quantify endogenous and exogenous DNA adducts and metabolites.[1] |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS/MS)[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below is a hypothetical protocol for the deuteration of this compound and a documented protocol for the analysis of metabolites from isotopically labeled 1,3-butadiene.
Hypothetical Protocol: Deuteration of this compound
This proposed method is based on established transition metal-catalyzed hydrogen-isotope exchange reactions for unsaturated compounds.[2][3][4][5][6]
Materials:
-
This compound
-
Deuterium oxide (D₂O) or Deuterium gas (D₂)
-
Iridium or Ruthenium-based catalyst (e.g., [Ir(cod)Cl]₂)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound and the catalyst in the anhydrous solvent.
-
Introduce the deuterium source. If using D₂O, add it to the reaction mixture. If using D₂ gas, purge the flask and maintain a D₂ atmosphere.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by GC-MS or ¹H NMR.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of H₂O.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the deuterated this compound by column chromatography or distillation to yield the final product.
Documented Protocol: Analysis of 1,3-Butadiene-d6 Metabolites
The following is a summary of the methods used for the in vivo study of 1,3-butadiene-d6 (BD-d6) in laboratory rats.[1]
Animal Exposure:
-
Laboratory rats were exposed to 0.3, 0.5, or 3 ppm of BD-d6 by inhalation.[1]
Sample Collection and DNA Isolation:
-
Tissues and urine were collected for analysis.[1]
-
DNA was isolated from frozen tissues by homogenization in a cell lysis solution, followed by treatment with Proteinase K and RNase A to digest proteins and RNA, respectively.[1]
-
DNA was precipitated with isopropyl alcohol.[1]
Quantification of Metabolites and DNA Adducts:
-
Endogenous (d0) and exogenous (d6) DNA adducts and metabolites were quantified in tissues and urine by isotope dilution capillary liquid chromatography/high-resolution electrospray ionization tandem mass spectrometry (capLC-ESI-HRMS/MS).[1]
Signaling Pathways and Experimental Workflows
Diagrams illustrating the metabolic fate and a hypothetical experimental workflow are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly selective catalytic transfer hydrodeuteration of cyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
Comparative Analysis of Halogenated Butadiene Toxicity: A Guide for Researchers
A comprehensive review of the toxicological profiles of chlorinated, brominated, and fluorinated butadienes, providing key experimental data and insights into their mechanisms of action.
Halogenated butadienes are a class of reactive industrial chemicals with varying degrees of toxicity. This guide offers a comparative analysis of their toxic effects, focusing on hexachlorobutadiene (HCBD), chloroprene (B89495) (2-chloro-1,3-butadiene), and available data on their brominated and fluorinated analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the toxicological risks associated with these compounds.
Executive Summary of Comparative Toxicity
The toxicity of halogenated butadienes is significantly influenced by the type and position of the halogen substituent. While comprehensive comparative data across all halogenated butadienes is limited, available evidence indicates that chlorinated butadienes, particularly HCBD, are potent nephrotoxins. Chloroprene is primarily associated with hepatotoxicity and is classified as a likely human carcinogen. Data on brominated and fluorinated butadienes is less extensive, but initial findings suggest potential for toxicity.
Data Presentation: Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for various halogenated butadienes, providing a basis for comparison.
Table 1: Acute Toxicity Data for Halogenated Butadienes
| Compound | Test Organism | Route of Exposure | LD50/LC50 | Target Organ(s) | Reference(s) |
| Hexachlorobutadiene (HCBD) | Rat (adult male) | Oral | 580 mg/kg | Kidney | [1] |
| Rat (adult female) | Oral | 200-400 mg/kg | Kidney | [1] | |
| Rat (weanling male) | Oral | 65 mg/kg | Kidney | [1] | |
| Rat (weanling female) | Oral | 46 mg/kg | Kidney | [1] | |
| Mouse | Inhalation (5 days) | 50 ppm (100% mortality) | Respiratory tract, Kidney | [1][2] | |
| Chloroprene | Human | Inhalation | >1 ppm (toxic) | Eyes, Skin, Respiratory System | [3] |
| Rat | Oral | - | Lungs, Liver, Spleen, Kidneys | [4] | |
| Hexafluorobutadiene | Rat | Inhalation | LC50: 650 ppm (4h) | Respiratory System | [5] |
Table 2: Carcinogenicity Classification of Halogenated Butadienes
| Compound | Classification | Agency | Reference(s) |
| Hexachlorobutadiene (HCBD) | Group C: Possible human carcinogen | EPA | [6] |
| Chloroprene | Group 2B: Possibly carcinogenic to humans | IARC | [4] |
| Likely to be carcinogenic to humans | EPA | [3] | |
| 1,3-Butadiene | Group 1: Carcinogenic to humans | IARC | [7] |
| Known human carcinogen | NTP | [8] | |
| Hexafluorobutadiene | Not classified | - | [3][9] |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of halogenated butadienes is often mediated by their metabolic activation to reactive electrophiles that can damage cellular macromolecules.
Hexachlorobutadiene (HCBD)-Induced Nephrotoxicity
HCBD is a potent kidney toxicant, with its toxicity stemming from its bioactivation through the glutathione (B108866) (GSH) conjugation pathway.[5] In the liver, HCBD is conjugated with GSH to form S-(1,2,3,4,4-pentachlorobutadienyl)glutathione (PCBG). This conjugate is then processed to S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (PCBC), which is transported to the kidneys.[5] In the proximal tubule cells, PCBC is a substrate for the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to generate a reactive thioketene.[5] This highly reactive metabolite is thought to be responsible for the observed nephrotoxicity by binding to cellular macromolecules, inducing mitochondrial dysfunction, and triggering apoptosis.
The signaling pathway for HCBD-induced nephrotoxicity involves the impairment of mitochondrial function. The reactive metabolite of PCBC interacts with the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential and an inability to retain calcium. This is followed by the inhibition of state 3 respiration, indicating an effect on succinate (B1194679) dehydrogenase activity.[2] The resulting mitochondrial dysfunction leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, apoptotic cell death.
Chloroprene-Induced Hepatotoxicity
Chloroprene is metabolized by cytochrome P450 enzymes in the liver to reactive epoxide metabolites.[2] These electrophilic intermediates can bind to cellular macromolecules, including DNA, leading to genotoxicity and cytotoxicity. The metabolism of chloroprene is species-dependent, with rodents showing a higher rate of oxidation compared to humans, where hydrolysis of the epoxide metabolites is more prominent.[2] The hepatotoxicity of chloroprene is thought to be mediated by these reactive metabolites, which can induce oxidative stress and trigger inflammatory responses. While the precise signaling pathways are not fully elucidated, activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) is a likely downstream event leading to hepatocyte apoptosis or necrosis.
Oxidative Stress and the Keap1-Nrf2 Pathway
A common mechanism of toxicity for many xenobiotics, including halogenated butadienes, involves the induction of oxidative stress. Electrophilic metabolites can deplete cellular antioxidants like glutathione and directly generate reactive oxygen species (ROS). The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[3][10] Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophiles and ROS can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[4][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and thereby protecting the cell from oxidative damage.[3][10]
Experimental Protocols for Key Cytotoxicity Assays
Detailed methodologies for common in vitro cytotoxicity assays are provided below to facilitate the experimental assessment of halogenated butadiene toxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated butadiene for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.
Principle: An increase in LDH activity in the culture supernatant is indicative of cell membrane damage and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Treat cells with the halogenated butadiene as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable)
-
Annexin V+ / PI- (early apoptotic)
-
Annexin V+ / PI+ (late apoptotic/necrotic)
-
Annexin V- / PI+ (necrotic)
-
Conclusion and Future Directions
This guide provides a comparative overview of the toxicity of halogenated butadienes, with a focus on hexachlorobutadiene and chloroprene. The primary mechanisms of toxicity involve metabolic activation to reactive intermediates, leading to organ-specific damage through pathways such as mitochondrial dysfunction and oxidative stress. While detailed experimental protocols for key cytotoxicity assays are provided, a significant data gap exists for brominated and fluorinated butadienes. Further research is needed to elucidate the toxicological profiles and mechanisms of action of these compounds to enable a more comprehensive comparative risk assessment. Investigating the specific signaling cascades, such as the JNK pathway in chloroprene hepatotoxicity, will also be crucial for a complete understanding of their toxic effects.
References
- 1. Frontiers | Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene [frontiersin.org]
- 2. The metabolism and molecular toxicology of chloroprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Effects of Cannabidiol on Mitochondrial Functions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Butadiene: a ubiquitous environmental mutagen and its associations with diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Regioselectivity of Additions to 2-Bromo-1,3-butadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of electrophilic additions to 2-Bromo-1,3-butadiene. Due to a scarcity of specific experimental data for this compound in peer-reviewed literature, this guide establishes a baseline by detailing the well-documented regioselectivity of additions to unsubstituted 1,3-butadiene (B125203). The influence of the 2-bromo substituent is then discussed based on established principles of electronic effects in electrophilic reactions.
Executive Summary
Electrophilic addition to conjugated dienes like 1,3-butadiene and its derivatives proceeds via two main pathways: 1,2-addition and 1,4-addition. The regioselectivity of these reactions is governed by a delicate interplay of kinetic and thermodynamic factors, leading to different product distributions under varying reaction conditions. For this compound, the electron-withdrawing inductive effect and electron-donating resonance effect of the bromine atom are anticipated to significantly influence the stability of the intermediate allylic carbocation, thereby directing the regiochemical outcome.
Comparison of Electrophilic Additions: 1,3-Butadiene vs. This compound
Electrophilic Addition to 1,3-Butadiene: A Well-Established Model
The addition of electrophiles, such as hydrogen halides (HBr) and halogens (Br₂), to 1,3-butadiene has been extensively studied. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the nucleophile at two different positions, leading to the formation of 1,2- and 1,4-addition products.[1][2]
The ratio of these products is highly dependent on the reaction temperature.[2] At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, which is formed faster. At higher temperatures, the reaction is under thermodynamic control, leading to the formation of the more stable 1,4-addition product.[2]
Table 1: Product Distribution in the Electrophilic Addition of HBr to 1,3-Butadiene
| Temperature | 1,2-Addition Product (3-bromo-1-butene) | 1,4-Addition Product (1-bromo-2-butene) | Reference |
| -80 °C | ~80% | ~20% | [1] |
| 40 °C | ~20% | ~80% | [1] |
Table 2: Product Distribution in the Electrophilic Addition of Br₂ to 1,3-Butadiene
| Temperature | 1,2-Addition Product (3,4-dibromo-1-butene) | 1,4-Addition Product (1,4-dibromo-2-butene) | Reference |
| -15 °C | ~60% | ~40% | [3] |
| 60 °C | ~10% | ~90% | [3] |
Predicted Regioselectivity of Electrophilic Additions to this compound
The initial electrophilic attack on this compound can occur at either C-1 or C-4.
-
Attack at C-1: This would lead to a carbocation at C-2, which is directly attached to the bromine atom. The electron-withdrawing inductive effect of bromine would destabilize this carbocation. However, the lone pairs on the bromine atom can participate in resonance, which would stabilize the positive charge.
-
Attack at C-4: This would generate a secondary carbocation at C-3. This carbocation is also part of an allylic system.
The interplay of these effects will determine the preferred site of initial attack and the subsequent nucleophilic attack. It is reasonable to predict that the resonance stabilization from the bromine atom will play a significant role, potentially directing the electrophilic attack to the C-1 position. The subsequent nucleophilic attack could then occur at either C-2 (1,2-addition) or C-4 (1,4-addition). The precise product distribution would still be subject to kinetic and thermodynamic control.
Experimental Protocols
Below is a general experimental protocol for the electrophilic addition of a hydrogen halide to a conjugated diene. This can be adapted for reactions with this compound.
General Protocol for the Addition of HBr to a Conjugated Diene:
-
Dissolution: Dissolve the conjugated diene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, pentane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath for kinetic control, or a higher temperature for thermodynamic control).
-
Addition of Electrophile: Slowly add a solution of the electrophile (e.g., HBr in acetic acid or as a condensed gas) (1 equivalent) to the stirred solution of the diene.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification and Analysis: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation. The product ratio can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).
Signaling Pathways and Experimental Workflows
The logical relationship in determining the regioselectivity of electrophilic addition to a conjugated diene is outlined below.
Caption: Kinetic vs. Thermodynamic Control in Electrophilic Additions.
The proposed mechanism for the electrophilic addition of HBr to this compound, highlighting the key carbocation intermediates, is depicted below.
Caption: Proposed Mechanism for HBr Addition to this compound.
Conclusion
The regioselectivity of electrophilic additions to this compound is a nuanced area of study that warrants further experimental investigation. Based on the well-established principles governing additions to conjugated dienes, it is predicted that the reaction will yield a mixture of 1,2- and 1,4-addition products, with the distribution being sensitive to reaction conditions. The electronic effects of the 2-bromo substituent are expected to play a crucial role in directing the initial electrophilic attack and influencing the stability of the resulting carbocation intermediates. Further research, including quantitative experimental studies and computational modeling, is necessary to fully elucidate the regiochemical outcomes of these reactions.
References
A Guide to the Cross-Validation of Experimental and Computational Data for 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
The objective comparison of experimental results with computational predictions is a cornerstone of modern chemical research. This process enhances the confidence in both theoretical models and experimental findings, providing a deeper understanding of molecular structure, properties, and reactivity.
Data Presentation: A Comparative Framework
To effectively compare data, a structured tabular format is essential. The following tables illustrate how experimental and computational data for geometric parameters and spectroscopic signatures should be organized. Due to the limited availability of specific data for 2-bromo-1,3-butadiene, data for 1,3-butadiene (B125203) is used for demonstration.
Table 1: Comparison of Molecular Geometry
| Parameter | Experimental Value (1,3-butadiene) | Computational Value (Method Dependent) | Experimental Value (this compound) | Computational Value (this compound) |
| Bond Lengths (Å) | ||||
| C1=C2 | 1.337 Å | Typical DFT result: ~1.34 Å | Data Not Available | Data Not Available |
| C2-C3 | 1.476 Å | Typical DFT result: ~1.46 Å | Data Not Available | Data Not Available |
| C-Br | N/A | N/A | Data Not Available | Data Not Available |
| Bond Angles (°) | ||||
| ∠C1-C2-C3 | 122.9° | Typical DFT result: ~123.5° | Data Not Available | Data Not Available |
| ∠H-C-Br | N/A | N/A | Data Not Available | Data Not Available |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Method | Experimental Data | Computational Prediction |
| ¹H NMR (ppm) | For this compound, spectra are available but specific shifts are not published in readily accessible databases.[1] | Predicted shifts would be calculated based on the optimized molecular geometry and a specific theoretical model (e.g., GIAO). |
| FT-IR (cm⁻¹) | For 1,3-butadiene: C=C stretch (~1596 cm⁻¹), CH₂ wag (~908 cm⁻¹). For this compound, spectra are available but peak assignments are not readily published.[2][3] | Calculated vibrational frequencies (often scaled) corresponding to specific atomic motions. For 1,3-butadiene, DFT calculations typically predict these modes with good accuracy. |
| UV-Vis (λₘₐₓ, nm) | For 1,3-butadiene: 217 nm.[4] | Calculated via Time-Dependent Density Functional Theory (TD-DFT), predicting the energy of the π → π* electronic transition. |
Logical and Experimental Workflows
Visualizing the workflow is crucial for understanding the relationships between different stages of a research project involving both experimental and computational chemistry.
Caption: Workflow for cross-validating experimental and computational data.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Experimental and Computational Protocols
Detailed and reproducible protocols are fundamental to high-quality scientific research. Below are standard methodologies for the key experiments and calculations cited.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Methodology: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is added. The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Methodology: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a gas-phase spectrum, the sample is introduced into a gas cell with IR-transparent windows. The sample is placed in the FT-IR spectrometer. An interferogram is generated by the instrument and is then Fourier transformed to yield the infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To measure electronic transitions, primarily in conjugated systems.
-
Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically < 1.5). The solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. Then, the spectrum of the sample is recorded. The wavelength of maximum absorbance (λₘₐₓ) is identified.
-
Computational Protocols
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation (the most stable structure) of a molecule in the gas phase.
-
Methodology: An initial 3D structure of this compound is built. Using quantum chemistry software (e.g., Gaussian, ORCA), a geometry optimization is performed. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a common and reliable method for this task.[5]
-
-
Vibrational Frequency Calculation:
-
Objective: To predict the IR spectrum of a molecule.
-
Methodology: This calculation is performed on the optimized geometry at the same level of theory.[6] The calculation determines the second derivatives of the energy with respect to atomic positions, which yields the harmonic vibrational frequencies. A key outcome is the confirmation that the optimized structure is a true minimum (no imaginary frequencies). The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) for better agreement.
-
-
Time-Dependent Density Functional Theory (TD-DFT):
-
Objective: To predict the UV-Vis spectrum by calculating the energies of electronic excitations.
-
Methodology: Using the optimized ground-state geometry, a TD-DFT calculation is performed.[7] This method calculates the vertical excitation energies from the ground electronic state to various excited states. The calculated transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis spectrum, allowing for a prediction of λₘₐₓ.
-
References
- 1. This compound(1822-86-2) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 6. Correlation of Computational Mod [mckendree.edu]
- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]
The Pivotal Role of the Solvent in Modulating the Reactivity of 2-Bromo-1,3-butadiene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the outcome of a chemical reaction. This guide provides a comprehensive comparison of the efficacy of 2-Bromo-1,3-butadiene in various solvent systems, supported by experimental data for key organic transformations. Understanding the interplay between the solvent and this versatile diene is paramount for optimizing reaction yields, controlling stereoselectivity, and designing efficient synthetic routes.
This compound is a valuable building block in organic synthesis, participating in a wide array of reactions, including cycloadditions and transition metal-catalyzed cross-couplings. The solvent, far from being an inert medium, plays a crucial role in stabilizing intermediates, influencing catalyst activity, and ultimately determining the reaction pathway and product distribution. This guide delves into the solvent-dependent performance of this compound in Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Diels-Alder reaction.
Suzuki-Miyaura Coupling: A Tale of Two Polarities
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of 2-bromo-1,3-dienes, the polarity of the solvent has been shown to dramatically influence the stereochemical outcome of the reaction. Nonpolar solvents favor a retention of configuration at the bromine-bearing double bond, while polar aprotic solvents can lead to an inversion of configuration.
| Solvent System | Catalyst | Base | Temperature (°C) | Time (h) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Toluene (B28343) | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 | >99:1 (Retention) | 85 | [1][2] |
| 1,4-Dioxane/H₂O | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 10 | Not Reported | 92 | [1] |
| DMA/MeCN | Not Specified | Not Specified | Not Specified | Not Specified | up to 98:2 (Inversion) | Not Specified | [2] |
This data highlights the remarkable control solvent polarity exerts over the stereoselectivity of the Suzuki-Miyaura coupling of 2-bromo-1,3-dienes.
Diels-Alder Reaction: The Influence of Solvent on Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. While comprehensive comparative data for this compound in various solvents is limited, computational studies and tandem reaction sequences provide valuable insights. The choice of solvent can influence reaction rates and the endo/exo selectivity of the cycloadducts. Lewis acid catalysis is often employed in these reactions, and the solvent must be compatible with the chosen catalyst.
| Dienophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| Activated Dienophiles | BF₃·OEt₂, TiCl₄, SnCl₄ | Not Specified | Not Specified | Not Specified | >70 | Good endo | [3] |
Further experimental studies are needed to systematically evaluate the effect of different solvent systems on the yield and stereoselectivity of Diels-Alder reactions involving this compound.
Heck and Sonogashira Couplings: General Solvent Considerations
Heck Reaction: Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are commonly employed. The choice of base and the solubility of the palladium catalyst and substrates are critical factors.
Sonogashira Coupling: A variety of solvents can be used, often in combination with an amine base which can also act as a co-solvent. Common solvents include DMF, tetrahydrofuran (B95107) (THF), and triethylamine. The reaction is sensitive to the catalyst system and the nature of the alkyne coupling partner.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-1,3-diene (Retention of Configuration)
To a reaction vessel under an inert atmosphere are added the 2-bromo-1,3-diene (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), potassium carbonate (2.0-3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (1-5 mol%). Anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) are then added. The vessel is sealed and the reaction mixture is heated to 90-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Tandem Diels-Alder/Suzuki Cross-Coupling
An intermolecular cycloaddition of a 2-bromo-1,3-diene with an activated dienophile is carried out under Lewis acid catalysis. The resulting vinyl bromide cycloadduct is then subjected to Suzuki cross-coupling under standard conditions. This involves reacting the cycloadduct with a boronic acid in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a base in a suitable solvent.[3]
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-butadiene: A Guide for Laboratory Professionals
For immediate reference, 2-Bromo-1,3-butadiene must be treated as a hazardous, halogenated organic waste. Disposal requires segregation from other waste streams and adherence to specific safety protocols due to its flammability and potential toxicity.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should follow these step-by-step procedures for handling and disposing of this compound.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile or Viton).[5]
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes.[6]
All ignition sources, such as open flames, hot surfaces, and spark-producing equipment, must be eliminated from the work area.[3][7][8] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[2][3]
Waste Segregation and Collection
Proper segregation of this compound waste is critical for safe disposal and cost-effectiveness. As a brominated organic compound, it falls under the category of halogenated organic waste .[9]
Operational Plan:
-
Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated, leak-proof container.[5][10] This container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name, "this compound."[9][11]
-
Segregation:
-
Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][5] Storage in a flammable storage cabinet is recommended.[5]
| Waste Category | Container Type | Labeling | Incompatible Materials |
| Halogenated Organic Waste | Polyethylene Carboy/Container | "Hazardous Waste," "Halogenated Organic Waste," "this compound" | Non-halogenated organics, acids, bases, oxidizing agents, metals |
Spill Response Protocol
In the event of a small spill that can be managed safely within a short timeframe (e.g., under 10 minutes) by trained personnel, follow these steps:
-
Ensure Safety: Eliminate all ignition sources and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: At a minimum, wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5]
-
Containment and Absorption: Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[3][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated absorbent material as halogenated organic waste.[5]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Final Disposal Procedure
The ultimate disposal of this compound and its associated waste must be conducted through a licensed hazardous waste disposal facility. The primary method for the disposal of halogenated organic compounds is incineration at a regulated hazardous waste incinerator.[9]
Coordinate with your institution's EHS department for the pickup and disposal of the properly labeled and sealed waste containers. They will ensure compliance with all federal, state, and local regulations.[12][13]
Disposal Workflow for this compound
References
- 1. eCFR :: 29 CFR 1910.1051 -- 1,3-Butadiene. [ecfr.gov]
- 2. westlake.com [westlake.com]
- 3. fishersci.com [fishersci.com]
- 4. pcs.com.sg [pcs.com.sg]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. braskem.com.br [braskem.com.br]
- 8. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]
- 9. bucknell.edu [bucknell.edu]
- 10. ethz.ch [ethz.ch]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 13. borealisgroup.com [borealisgroup.com]
Navigating the Safe Handling of 2-Bromo-1,3-butadiene: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-1,3-butadiene was not publicly available at the time of this writing. The following guidance is based on the safety information for structurally related compounds, such as 1,3-butadiene (B125203) and 2,3-dimethyl-1,3-butadiene. Researchers, scientists, and drug development professionals should consult the specific SDS for this compound from their supplier for definitive safety protocols.
The safe and effective handling of this compound in a laboratory setting necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a secure research environment.
Essential Personal Protective Equipment (PPE)
Due to the volatile and potentially hazardous nature of butadiene compounds, a multi-layered approach to personal protective equipment is critical. The following table summarizes the recommended PPE for handling this compound, based on data from related chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[1] | To prevent skin contact which can cause irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a splash hazard.[2] | To protect against splashes that can cause serious eye damage. |
| Skin and Body Protection | A standard laboratory coat is mandatory. For larger quantities or increased splash risk, a chemical-resistant apron or suit is advised. | To protect skin from accidental contact and prevent contamination of personal clothing. |
| Respiratory Protection | All handling of volatile compounds should be performed in a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | To prevent inhalation of vapors, which can cause respiratory irritation. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is paramount to ensuring safety during the handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Transport the chemical in a secondary container to a designated, well-ventilated storage area.
2. Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen) if recommended by the supplier.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
3. Handling and Experimentation:
-
All manipulations of this compound must be conducted in a certified chemical fume hood.
-
Use explosion-proof electrical and ventilating equipment.[3]
-
Employ non-sparking tools.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved hazardous waste disposal plant.[3]
-
Follow all federal, state, and local regulations for hazardous waste disposal. The related compound, 1,3-butadiene, is listed as a hazardous waste due to its ignitability.[2]
Quantitative Data for Related Compounds
The following table presents exposure limits for the related compound, 1,3-butadiene. These values should be used as a conservative reference in the absence of specific data for this compound.
| Parameter | Value | Compound | Source |
| OSHA PEL (8-hr TWA) | 1 ppm | 1,3-Butadiene | OSHA |
| OSHA STEL (15-min) | 5 ppm | 1,3-Butadiene | OSHA |
| NIOSH REL (10-hr TWA) | Carcinogen | 1,3-Butadiene | NIOSH |
| IDLH | 2,000 ppm | 1,3-Butadiene | NIOSH |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
